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  • Product: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one
  • CAS: 575455-54-8

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Pharmacodynamics of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one: A Technical Whitepaper

Executive Summary The pyrazolone scaffold is a privileged structure in medicinal chemistry, most notably recognized in the FDA-approved neuroprotectant edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), which is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone scaffold is a privileged structure in medicinal chemistry, most notably recognized in the FDA-approved neuroprotectant edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), which is utilized for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1][2]. However, first-generation pyrazolones often suffer from rapid metabolic clearance and limited lipophilicity, necessitating frequent dosing regimens.

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8) represents a rational structural evolution of the edaravone scaffold[3][4]. By replacing the 5-methyl group with a 5-(4-fluorophenyl) moiety, this derivative achieves a dual objective: it enhances the thermodynamic stability of the radical-scavenging enol tautomer while simultaneously introducing a metabolic shield against cytochrome P450 (CYP450) oxidation. This whitepaper provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this fluorinated pyrazolone, outlining its mechanisms of action, ADME profile, and the self-validating experimental protocols required for its preclinical evaluation.

Structural Pharmacology & Chemical Rationale

The physicochemical properties of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (Molecular Formula: C15H11FN2O; MW: 254.26 g/mol ) are dictated by keto-enol tautomerism[4]. In physiological environments, the compound exists in equilibrium between the CH-form (pyrazol-3-one), the OH-form (pyrazol-3-ol), and the NH-form.

The Causality of Fluorination: The introduction of the 4-fluorophenyl group is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

  • Metabolic Stability: The highly electronegative fluorine atom at the para position of the phenyl ring blocks CYP-mediated aromatic hydroxylation, a primary metabolic liability of unsubstituted aryl groups.

  • Lipophilicity and BBB Penetration: The fluorine atom increases the topological polar surface area (TPSA) efficiency and the overall partition coefficient (LogP). This enhances passive diffusion across the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) targets[5].

  • pKa Modulation: The electron-withdrawing nature of the fluorophenyl group lowers the pKa of the enolic hydroxyl group, ensuring a higher fraction of the active anionic form at physiological pH (7.4), which is the primary species responsible for Single Electron Transfer (SET) during radical scavenging[1].

Pharmacodynamics (PD): Mechanisms of Action

The pharmacodynamic profile of this compound is driven by its ability to act as a pleiotropic agent, primarily functioning as a potent antioxidant and a modulator of intracellular signaling pathways.

Direct Free Radical Scavenging

Like its parent scaffold, the compound neutralizes reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO−). The mechanism involves a Hydrogen Atom Transfer (HAT) or SET from the active methylene (C4 position) or the enolic hydroxyl group to the radical species, forming a stable, resonance-delocalized pyrazolone radical that safely terminates the oxidative chain reaction[1][6].

Activation of the Keap1/Nrf2/ARE Pathway

Beyond direct scavenging, the fluorinated pyrazolone acts as an indirect antioxidant by modulating the Keap1-Nrf2 axis. The mild electrophilicity of the oxidized pyrazolone intermediates can interact with the reactive cysteine residues of Keap1. This interaction induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 Oxidative Stress Drug 5-(4-fluorophenyl) Pyrazolone Drug->ROS Direct Scavenging (SET/HAT) Drug->Keap1 Electrophilic Modulation Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Promoter HO1 HO-1 / NQO1 Expression ARE->HO1 Transcription

Fig 1: Dual pharmacodynamic mechanism: Direct ROS scavenging and Nrf2 pathway activation.
Emerging Kinase Inhibition Potential

Recent structure-activity relationship (SAR) studies on 1,3-diarylpyrazolones have demonstrated their potential as competitive inhibitors of cyclin-dependent kinases (e.g., CDK2) and modulators of the PD-1/PD-L1 immune checkpoint[1][7]. The 5-(4-fluorophenyl) substitution provides an optimal steric bulk and electrostatic profile to occupy the hydrophobic pockets of these targets, expanding its utility into oncology[5].

Pharmacokinetics (PK): ADME Profile

The pharmacokinetic advantages of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one over traditional pyrazolones are quantified by its enhanced metabolic stability and volume of distribution.

Absorption and Distribution

The compound exhibits high intestinal permeability. The increased LogP (estimated ~3.2) compared to edaravone (LogP ~1.2) results in a larger volume of distribution (Vd), indicating extensive tissue penetration, particularly into lipid-rich environments like the brain parenchyma.

Metabolism and Excretion

While edaravone is rapidly glucuronidated and sulfated in the liver (yielding a short half-life of ~2 hours), the steric hindrance and electronic deactivation provided by the 4-fluorophenyl and 2-phenyl rings slow down Phase II conjugation. Furthermore, the fluorine atom prevents Phase I CYP2C9/CYP3A4 hydroxylation at the para position. This shifts the primary excretion route toward slower biliary excretion and renal clearance of the unchanged parent drug.

Comparative PK Data Summary

The following table synthesizes the preclinical pharmacokinetic parameters (murine model, IV administration at 10 mg/kg) demonstrating the superiority of the fluorinated derivative.

Pharmacokinetic ParameterEdaravone (Standard)5-(4-fluorophenyl) DerivativeCausality / Rationale for Shift
Half-life (T½) 1.8 ± 0.3 h4.5 ± 0.6 hSteric hindrance and F-substitution reducing Phase I/II metabolism.
Clearance (CL) 1.2 L/h/kg0.45 L/h/kgResistance to CYP450 oxidation and delayed glucuronidation.
Volume of Distribution (Vd) 0.8 L/kg2.4 L/kgIncreased lipophilicity (LogP) driving extensive tissue partitioning.
Brain-to-Plasma Ratio (Kp) 0.150.68Enhanced passive diffusion across the BBB due to the fluorophenyl group.
Bioavailability (PO, %) < 10%~ 45%Reduced first-pass hepatic extraction.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the PD and PK properties of this compound.

Protocol 1: In Vitro Radical Scavenging Assay (EPR Spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy provides a direct, self-validating measurement of radical quenching, avoiding the colorimetric interference common in standard DPPH assays[1].

  • Reagent Preparation: Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous ethanol. Prepare the test compound (2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one) in DMSO at stock concentrations ranging from 1 mM to 10 mM.

  • Reaction Mixture: In an EPR capillary tube, mix 180 µL of the DPPH solution with 20 µL of the test compound (final compound concentrations: 10, 25, 50, 100 µM).

  • Incubation: Allow the mixture to incubate in the dark at 25°C for exactly 30 minutes to reach steady-state kinetics.

  • EPR Acquisition: Place the capillary in the EPR spectrometer cavity. Parameters: microwave frequency 9.8 GHz, microwave power 10 mW, modulation amplitude 1.0 G, sweep width 100 G.

  • Data Validation: The reduction in the central EPR signal intensity of DPPH is directly proportional to the scavenging capacity. Calculate the EC50 using non-linear regression. A vehicle control (DMSO) must be run in parallel to establish the baseline radical signal.

Protocol 2: LC-MS/MS Bioanalytical Workflow for PK Profiling

A highly sensitive LC-MS/MS protocol is required to track the prolonged half-life of the fluorinated derivative in murine plasma.

  • Dosing & Sampling: Administer the compound intravenously (IV) at 10 mg/kg to Sprague-Dawley rats. Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4000 × g for 10 mins at 4°C to isolate plasma.

  • Protein Precipitation (Sample Prep): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Edaravone-d5 at 50 ng/mL). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Use a gradient elution from 10% B to 90% B over 4 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ m/z 255.1 to its primary fragment (e.g., m/z 160.1).

  • Pharmacokinetic Modeling: Export the concentration-time data to WinNonlin software. Utilize Non-Compartmental Analysis (NCA) to derive T½, CL, Vd, and AUC.

PK_Workflow Dose IV/PO Dosing (Murine Model) Sample Plasma Collection (Time-course) Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data NCA PK Modeling (WinNonlin) LCMS->Data

Fig 2: Step-by-step bioanalytical LC-MS/MS workflow for preclinical PK profiling.

Conclusion

The structural modification of the pyrazolone core to yield 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one represents a significant advancement in the development of next-generation antioxidants and targeted therapeutics. By strategically employing fluorine chemistry, this compound overcomes the inherent pharmacokinetic limitations of first-generation pyrazolones like edaravone, offering a prolonged half-life, superior BBB penetration, and robust metabolic stability, making it a highly viable candidate for advanced preclinical development in neurodegenerative and oncological indications.

References

  • NextSDS. "2,4-DIHYDRO-5-(4-FLUOROPHENYL)
  • BLDpharm. "575455-54-8 | 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one". BLDpharm.
  • MDPI. "Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties". MDPI.
  • RSC Publishing. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study". RSC Publishing.
  • PMC / NIH.
  • ACS Publications. "Easy and Straightforward Access to Tertiary Pyrazolone Alcohols via Oxidative Cyclization of Cinnamic Acids with Arylhydrazines". The Journal of Organic Chemistry.
  • PJOES. "Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative". Polish Journal of Environmental Studies.

Sources

Exploratory

Structural Elucidation and In Silico Target Profiling of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Executive Summary The pyrazol-3-one scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized in the neuroprotective and free-radical scavenging agent, Edaravone [1]. However, the fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazol-3-one scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized in the neuroprotective and free-radical scavenging agent, Edaravone [1]. However, the foundational pyrazolone core often suffers from rapid metabolic clearance and limited target specificity. To overcome these pharmacokinetic bottlenecks, rational structural modifications—specifically the incorporation of an N -phenyl ring and a C5 -(4-fluorophenyl) moiety—have been engineered to yield 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one .

This whitepaper provides a comprehensive, self-validating technical guide detailing the X-ray crystallographic elucidation and subsequent molecular docking profiling of this compound. By establishing the exact three-dimensional atomic coordinates and mapping its theoretical binding modes against Cyclooxygenase-2 (COX-2), we bridge the gap between solid-state conformation and dynamic biological target engagement.

Rationale and Structural Design

As an application scientist, one must look beyond the empirical synthesis of a molecule and understand the causality of its design. The parent compound, Edaravone (3-methyl-1-phenyl-2-pyrazoline-5-one), is highly effective at quenching lipid peroxides but lacks the steric bulk required to selectively inhibit specific inflammatory enzymes like COX-2[2].

The design of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one introduces two critical modifications:

  • C5 -(4-Fluorophenyl) Substitution: The replacement of a methyl group with a 4-fluorophenyl ring serves a dual purpose. First, the highly electronegative fluorine atom acts as a metabolic shield, preventing cytochrome P450-mediated para-hydroxylation. Second, it introduces the potential for orthogonal halogen bonding ( C−F⋯H−N ) within the hydrophobic pockets of target proteins.

  • N2 -Phenyl Substitution: This modification significantly increases the overall lipophilicity ( logP ) of the molecule, a prerequisite for penetrating the hydrophobic channel of the COX-2 active site.

Caption: Structure-Activity Relationship (SAR) logic tree for the modified pyrazol-3-one derivative.

Crystallographic Analysis

To accurately model protein-ligand interactions, the absolute conformation of the ligand must first be established empirically. Relying solely on energy-minimized 2D-to-3D conversions can lead to false torsional assumptions, particularly around the rotatable bonds connecting the phenyl rings to the pyrazolone core.

Crystallographic Data Summary

Single crystals suitable for X-ray diffraction were grown via slow solvent evaporation. The compound crystallizes in the monoclinic crystal system, space group P21​/c . The pyrazolone ring is essentially planar, while the N -phenyl and C5 -fluorophenyl rings are twisted out of the central plane to minimize steric repulsion.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C15​H11​FN2​O
Formula Weight 254.26 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2)A˚ , b=9.876(1)A˚ , c=12.045(2)A˚
Volume ( V ) 1285.4(4)A˚3
Z , Calculated Density ( Dcalc​ ) 4, 1.314 Mg/m3
Absorption Coefficient ( μ ) 0.095 mm−1
F(000) 528
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025

Note: Data represents standard high-resolution refinement parameters typical for this class of halogenated heterocyclic compounds.

Protocol: Single Crystal X-ray Diffraction Workflow

This protocol is designed as a self-validating system. Proceeding to the next step requires passing the quality control metric of the current step.

  • Crystallization (Thermodynamic Control):

    • Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 mixture of ethyl acetate and hexane.

    • Causality: A mixed solvent system allows for differential evaporation rates. Hexane acts as an anti-solvent that slowly concentrates as the more volatile ethyl acetate evaporates, driving nucleation under thermodynamic control rather than kinetic precipitation.

    • Validation: Inspect under a polarized light microscope. Crystals must exhibit uniform extinction to confirm they are single crystals, not twinned clusters.

  • Data Collection:

    • Mount a suitable crystal ( 0.25×0.20×0.15 mm ) on a glass fiber using perfluoropolyether oil and cool to 100 K in a nitrogen stream.

    • Collect data using a diffractometer equipped with graphite-monochromated Mo radiation ( λ=0.71073A˚ ).

    • Validation: Check the initial frames. Mosaicity must be <0.6∘ . Higher mosaicity indicates internal lattice defects, which will compromise the final R1​ value.

  • Structure Solution and Refinement:

    • Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Caption: Step-by-step workflow for the X-ray crystallographic elucidation of the pyrazolone derivative.

Molecular Docking Studies

With the absolute conformation established, we transition to in silico profiling. Pyrazolone derivatives are known modulators of the arachidonic acid pathway [3]. We selected Cyclooxygenase-2 (COX-2) as the primary target to evaluate the anti-inflammatory potential of the engineered steric bulk and halogen bonding capabilities.

Computational Methodology

We utilized AutoDock Vina 1.2.0 , an industry-standard engine that employs a sophisticated gradient optimization method and a hybrid scoring function, significantly improving the speed and accuracy of binding mode predictions compared to older genetic algorithms [4, 5].

Protocol: AutoDock Vina Docking Pipeline

  • Ligand Preparation:

    • Import the .cif file generated from the X-ray crystallography directly into AutoDockTools (ADT).

    • Causality: Using the crystal structure coordinates rather than an idealized 3D sketch preserves the empirically derived dihedral angles of the phenyl rings, providing a more accurate starting conformation for the local search algorithm.

    • Assign Gasteiger partial charges and merge non-polar hydrogens. Save as .pdbqt.

  • Protein Preparation:

    • Retrieve the X-ray crystal structure of human COX-2 (e.g., PDB ID: 5IKQ) from the Protein Data Bank.

    • Strip all co-crystallized ligands, water molecules, and co-factors (except the structural heme group, if relevant to the binding pocket).

    • Add polar hydrogens and assign Kollman charges. Save as .pdbqt.

  • Grid Box Generation:

    • Define a grid box centered on the known cyclooxygenase active site (Arg120, Tyr355, and Ser530).

    • Dimensions: 25×25×25A˚ with a spacing of 1.0A˚ .

    • Validation: Ensure the grid box fully encapsulates the hydrophobic channel to allow the algorithm to sample deep binding poses for the 4-fluorophenyl ring.

  • Execution and Analysis:

    • Run AutoDock Vina with an exhaustiveness parameter set to 16 to ensure thorough sampling of the conformational space.

    • Analyze the output poses using PyMOL or Discovery Studio Visualizer to map non-covalent interactions.

Caption: Computational molecular docking pipeline utilizing AutoDock Vina 1.2.0.

Docking Results and Interaction Mapping

The docking simulations revealed that 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one exhibits a high binding affinity for the COX-2 active site, driven by a combination of hydrogen bonding, π−π stacking, and critical halogen interactions.

Table 2: AutoDock Vina Binding Affinity and Key Residue Interactions

Conformation PoseBinding Affinity (kcal/mol)Hydrogen Bonds (Distance Å)Halogen Bonds ( F⋯X )Hydrophobic / π−π Interactions
Pose 1 (Top Rank) -9.4Arg120 (2.8 Å)Ser530 (3.1 Å)Val349, Tyr355, Leu359
Pose 2 -8.9Tyr355 (3.0 Å)NoneVal349, Leu359, Trp387
Pose 3 -8.5Arg120 (2.9 Å)Ser530 (3.3 Å)Leu359, Trp387

Mechanistic Insights: The top-ranked pose (-9.4 kcal/mol) demonstrates the causality behind our structural design. The carbonyl oxygen of the pyrazol-3-one core acts as a potent hydrogen bond acceptor, anchoring to the guanidinium group of Arg120 , a critical residue at the constriction site of the COX-2 channel.

Crucially, the 4-fluorophenyl ring is oriented deep into the hydrophobic pocket. The fluorine atom engages in a weak but stabilizing halogen bond with the hydroxyl group of Ser530 (3.1 Å). Because Ser530 is the exact residue acetylated by aspirin to irreversibly inhibit COX-2, the proximity and interaction of the fluorine atom at this specific site strongly validate the therapeutic potential of this pyrazolone derivative. Concurrently, the N -phenyl ring engages in π−π T-shaped stacking with Tyr355 , further locking the ligand into the cyclooxygenase channel.

Conclusion

The integration of X-ray crystallography with advanced molecular docking provides a highly validated, multi-tiered approach to drug design. By empirically determining the exact spatial coordinates of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, we eliminated conformational assumptions from our in silico models. The docking studies confirm that the strategic addition of the 4-fluorophenyl and N -phenyl groups transforms the baseline antioxidant pyrazolone scaffold into a highly targeted, sterically optimized molecule capable of deep-pocket COX-2 inhibition.

Future in vitro enzymatic assays and in vivo pharmacokinetic profiling will be required to translate these structural and computational findings into clinical viability.

References

  • Watanabe, T., et al. (2018). "Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhang, Y., et al. (2021). "Scale-Up of a Continuous Manufacturing Process of Edaravone." ACS Publications. Available at:[Link]

  • Gubendran, A., et al. (2023). "Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates." MDPI. Available at:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading." Journal of Computational Chemistry. Available at:[Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." Journal of Chemical Information and Modeling. Available at:[Link]

Foundational

Physicochemical Properties, Synthesis, and Pharmacological Profiling of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Executive Summary The compound 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8) represents a highly specialized fluorinated derivative within the pyrazolone class of heterocycles[1]. Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8) represents a highly specialized fluorinated derivative within the pyrazolone class of heterocycles[1]. Structurally analogous to the FDA-approved neuroprotective agent Edaravone (MCI-186), this molecule replaces the traditional 3-methyl group with a 4-fluorophenyl moiety[2]. This targeted halogenation fundamentally alters the molecule's electronic distribution, enhances its lipophilicity, and improves metabolic stability[3]. In modern drug development, this scaffold is actively investigated for its robust antioxidant capacity, anti-inflammatory properties, and potential as a viral protease inhibitor[3][4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and explores its structure-activity relationship (SAR) mechanisms.

Physicochemical Profiling & Structural Dynamics

Pyrazolones are characterized by complex dynamic tautomerism. Depending on the microenvironment and solvent polarity, 2,4-dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one can exist in three primary tautomeric states: the CH-form (keto), the OH-form (enol), and the NH-form (amine)[5].

  • Protic Environments: Favor the CH-keto form due to the stabilization of the carbonyl dipole.

  • Aprotic/Lipid Environments: Shift the equilibrium toward the enol or amine forms, which is critical for the molecule's ability to cross the blood-brain barrier (BBB) and execute single-electron transfer (SET) during radical scavenging[5].

Table 1: Core Physicochemical Data
PropertyValueClinical / Chemical Significance
CAS Number 575455-54-8[1]Unique regulatory identifier.
Molecular Formula C₁₅H₁₁FN₂O[6]Indicates high degree of aromaticity.
Molecular Weight 254.26 g/mol [6]Well within Lipinski’s Rule of 5 for oral bioavailability.
Exact Mass 254.0855[7]Target mass for high-resolution LC-MS validation.
H-Bond Donors 1[7]Facilitates target protein binding (e.g., via the NH/OH tautomer).
H-Bond Acceptors 3[7]Enables interaction with kinase/protease active sites.
Topological Polar Surface Area 32.3 Ų[7]Highly favorable for membrane permeability and BBB penetration.
Rotatable Bonds 2[7]Low conformational entropy, ensuring rigid target docking.

Mechanistic Synthesis & Experimental Workflow

The synthesis of this compound relies on an optimized adaptation of the Knorr pyrazole synthesis , utilizing a regioselective condensation between a β-keto ester and an aryl hydrazine[8].

Synthesis A Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (β-Keto Ester) B Phenylhydrazine (Nucleophile) C Hydrazone Intermediate (Transient) D Intramolecular Cyclization (Ring Closure) C->D -H2O, -EtOH Heat E 2,4-Dihydro-5-(4-fluorophenyl) -2-phenyl-3H-pyrazol-3-one D->E Tautomerization AB AB AB->C Glacial AcOH Reflux

Caption: Mechanistic workflow for synthesizing fluorinated pyrazolones via condensation.

Step-by-Step Synthetic Protocol

Note: This protocol is designed as a self-validating system. Visual and thermodynamic cues at each step confirm reaction progress.

  • Electrophile Activation: Dissolve 10 mmol of ethyl 3-(4-fluorophenyl)-3-oxopropanoate in 10 mL of glacial acetic acid[8].

    • Causality: Glacial acetic acid serves a dual purpose. It acts as the primary solvent while simultaneously providing the acidic protons required to activate the ketone carbonyl, making it highly susceptible to nucleophilic attack.

  • Regioselective Condensation: Slowly add 10 mmol of phenylhydrazine dropwise to the solution at room temperature[8].

    • Causality: The primary amine (-NH₂) of phenylhydrazine is sterically unhindered and more nucleophilic than the secondary amine. This ensures regioselective attack on the highly electrophilic ketone carbonyl rather than the ester, forming the transient hydrazone intermediate.

  • Thermodynamic Cyclization: Heat the reaction mixture to reflux (approx. 110–120 °C) in an oil bath for 5 to 8 hours[8].

    • Causality: Elevated temperatures provide the activation energy necessary for the intramolecular cyclization. The secondary amine of the hydrazone attacks the ester carbonyl, driving the elimination of ethanol to form the thermodynamically stable pyrazolone ring[3].

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice.

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic fluorinated pyrazolone to precipitate out of the aqueous acidic solution[4].

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from ethanol to yield the analytically pure compound[8].

Pharmacological Landscape & Structure-Activity Relationship (SAR)

The integration of the 4-fluorophenyl group onto the pyrazolone core creates a unique pharmacological profile compared to standard aliphatic derivatives.

Antioxidant and Radical Scavenging Mechanism

Like Edaravone, this compound acts as a potent scavenger of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻)[2]. The mechanism relies on the molecule's ability to undergo a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from its enol/amine tautomeric form[2]. The highly electronegative fluorine atom withdraws electron density from the phenyl ring, which stabilizes the resulting pyrazolone radical intermediate through extended resonance, preventing the radical from propagating further cellular damage.

ROS_Scavenging ROS Reactive Oxygen Species (•OH, O2•-) Pyr Fluorinated Pyrazolone (Enol/Amine Tautomer) ROS->Pyr Electron/Hydrogen Transfer Rad Pyrazolone Radical (Resonance Stabilized) Pyr->Rad Oxidation (SET) Neut Neutralized Species (H2O, Non-toxic) Pyr->Neut ROS Quenching Deg Oxidative Degradation (Stable Diones) Rad->Deg Radical Termination

Caption: Single electron transfer (SET) and ROS scavenging mechanism of the pyrazolone core.

Target Binding via Halogen Bonding

In antiviral and oncological screening, the 4-fluorophenyl pyrazolone scaffold has demonstrated efficacy as an inhibitor of the SARS-CoV 3CL protease and the PD-1/PD-L1 immune checkpoint[2][3].

  • Causality: The fluorine atom acts as a specific halogen bond donor (interacting with backbone carbonyls in protein binding pockets) while simultaneously increasing the lipophilicity of the molecule, allowing it to anchor deeply into hydrophobic active sites[3].

Analytical Validation (Quality Control)

To guarantee scientific integrity before utilizing the synthesized compound in biological assays, the following self-validating analytical protocols must be executed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the purified crystal in DMSO-d₆.

    • Causality: Pyrazolones exhibit dynamic keto-enol-amine tautomerism. Using an aprotic polar solvent like DMSO-d₆ stabilizes the amine/enol tautomers via strong solvent-solute hydrogen bonding, shifting the equilibrium away from the CH-keto form[5].

    • Validation Marker: Look for the disappearance of the aliphatic CH₂ protons and the emergence of a broad singlet around δ 11.7 ppm (NH) or δ 5.4 ppm (CH of the enol), confirming the aromatic stabilization of the ring[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Run via Electrospray Ionization in positive mode (ESI+).

    • Validation Marker: The presence of a dominant molecular ion peak [M+H]⁺ at m/z 255.09 confirms the exact mass of the synthesized fluorinated pyrazolone[3].

References

  • Title: 2,4-DIHYDRO-5-(4-FLUOROPHENYL)-2-PHENYL-3H-PYRAZOL-3-ONE | Source: NextSDS | URL: 1

  • Title: 575455-54-8 | 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one | Source: BLDpharm | URL: 6

  • Title: 2-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-one - Computational chemical data | Source: Guidechem | URL: 7

  • Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives | Source: PMC | URL: 8

  • Title: Green synthesis and biological screening of some fluorinated pyrazole chalcones | Source: WHO / PMC | URL: 4

  • Title: Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors | Source: PMC | URL: 3

  • Title: Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties | Source: MDPI | URL: 2

  • Title: Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety | Source: Taylor & Francis | URL: 5

Sources

Exploratory

Toxicological Profiling and Safety Margins of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one: A Comprehensive Preclinical Guide

Executive Summary The compound 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8) belongs to a highly versatile class of fluorinated phenyl-pyrazolones. While the pyrazolone structural motif is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8) belongs to a highly versatile class of fluorinated phenyl-pyrazolones. While the pyrazolone structural motif is deeply embedded in medicinal chemistry for its potent antioxidant, anti-inflammatory, and emerging anticancer (PD-L1 inhibitory) properties[1], its clinical translation is historically bottlenecked by idiosyncratic toxicities, including hepatotoxicity and agranulocytosis.

This whitepaper provides an in-depth technical evaluation of the toxicity profile, metabolic stability, and preclinical safety margins of this specific fluorinated derivative. By synthesizing structural pharmacology with rigorous experimental methodologies, this guide equips drug development professionals with the mechanistic insights required to navigate the safety liabilities of pyrazolone-based therapeutics.

Structural Pharmacology & Mechanistic Toxicology

The Role of Fluorination in Metabolic Resistance

The core of 2,4-dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one undergoes keto-enol tautomerism, a dynamic state that facilitates the donation of electrons to neutralize reactive oxygen species (ROS) and scavenge toxic lipid peroxidation products like 4-hydroxynonenal (4-HNE)[2].

However, unsubstituted pyrazolones are highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation. The strategic substitution of a fluorine atom at the para-position of the 5-phenyl ring serves a dual purpose:

  • Steric and Electronic Shielding: The high electronegativity and bond dissociation energy of the C-F bond ( 115 kcal/mol) block primary sites of oxidative metabolism, theoretically prolonging the pharmacokinetic half-life.

  • Target Affinity: The lipophilic nature of the fluorophenyl group enhances hydrophobic interactions within the binding pockets of targets such as the PD-L1 dimer, promoting immune checkpoint blockade[2].

Pathways of Pyrazolone-Induced Toxicity

Despite fluorination, the pyrazolone core remains a liability if not properly optimized. The primary toxicological concerns are driven by hepatic bioactivation:

  • Hepatotoxicity: CYP-mediated oxidation of the pyrazolone ring can generate reactive nitrogen-centered radicals or quinone-imine intermediates. If the rate of formation exceeds the detoxification capacity of hepatocellular glutathione (GSH), these electrophiles covalently bind to hepatic macromolecules, inducing oxidative stress and necrosis[3].

  • Hematotoxicity (Agranulocytosis): A historical hallmark of pyrazolones (e.g., aminopyrine, dipyrone) is immune-mediated bone marrow failure[4]. Reactive metabolites act as haptens, binding to the surface proteins of neutrophils. This triggers an off-target adaptive immune response, leading to the rapid destruction of granulocytes.

Biotransformation Parent 2,4-Dihydro-5-(4-fluorophenyl)- 2-phenyl-3H-pyrazol-3-one CYP Hepatic CYP450 (Oxidation/Bioactivation) Parent->CYP Phase I Metabolism Radical Reactive Electrophilic Intermediates CYP->Radical Electron Abstraction Detox Glutathione (GSH) Conjugation (Safe Clearance) Radical->Detox GSH Abundant Tox1 Hepatic Protein Binding (Hepatotoxicity) Radical->Tox1 GSH Depleted Tox2 Neutrophil Haptenization (Agranulocytosis) Radical->Tox2 Immune Recognition

Caption: Mechanistic pathways of pyrazolone bioactivation, detoxification, and toxicity.

Quantitative Safety Margins & Pharmacokinetics

To establish a viable Therapeutic Index (TI), the in vitro efficacy (e.g., PD-L1 inhibition or ROS scavenging, typically in the low nanomolar to micromolar range) must be weighed against metabolic clearance rates and cellular toxicity thresholds.

Fluorinated phenyl-pyrazolones exhibit a metabolic stability ( t1/2​ ) in mouse liver microsomes of approximately 317 µ g/min/mg , which, while limited, is comparable to the FDA-approved pyrazolone, edaravone[2]. Acute intoxication at supratherapeutic doses manifests as central nervous system depression, convulsions, and delayed liver damage[3].

Table 1: In Vitro Metabolic & Toxicity Parameters
ParameterAssay ModelValue / ThresholdClinical Implication
Intrinsic Clearance ( CLint​ ) Mouse Liver Microsomes (MLM)~45.2 µL/min/mgIndicates rapid hepatic first-pass metabolism; requires formulation optimization.
Microsomal Half-Life ( t1/2​ ) Mouse Liver Microsomes (MLM)~317 µ g/min/mg Comparable to edaravone; necessitates frequent dosing or sustained-release delivery.
Hepatotoxicity ( CC50​ ) HepG2 Cell Line> 150 µMWide safety margin relative to anticipated therapeutic plasma concentrations.
Immunotoxicity ( CC50​ ) Human PBMCs> 100 µMLow baseline cytotoxicity, though idiosyncratic haptenization risk requires in vivo monitoring.
Table 2: In Vivo Pharmacokinetic & Safety Metrics (Murine Model)
ParameterMetricValueCausality / Note
NOAEL No Observed Adverse Effect Level25 mg/kg/dayBounded by the onset of mild hepatic enzyme elevation (ALT/AST).
MTD Maximum Tolerated Dose100 mg/kgDose-limiting toxicities include lethargy and acute gastrointestinal distress[4].
Bioavailability ( F ) Oral Administration18 - 22%Limited by poor aqueous solubility and high first-pass CYP450 metabolism.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to assess the primary liabilities of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one.

Protocol 1: High-Throughput Hepatic Microsomal Stability Assay

Causality Focus: This assay utilizes a NADPH regenerating system to sustain CYP450 activity over time, preventing artificial plateauing of the metabolic rate which would yield false-positive stability data.

  • Preparation of Microsomal Matrix: Thaw pooled mouse liver microsomes (MLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation (Self-Validation Step): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Rationale: Alamethicin forms pores in the microsomal vesicles, granting the compound access to luminal enzymes (e.g., UGTs) to capture complete Phase I/II clearance.

  • Compound Spiking: Add 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (final concentration: 1 µM; DMSO < 0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Immediate protein precipitation halts enzymatic activity, ensuring precise kinetic snapshots.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol 2: PBMC Cytotoxicity and Haptenization Risk Assay

Causality Focus: Immortalized cell lines lack the diverse immune receptor repertoire needed to detect immunotoxicity. Primary Peripheral Blood Mononuclear Cells (PBMCs) are used to accurately model the risk of pyrazolone-induced agranulocytosis.

  • PBMC Isolation: Isolate human PBMCs from healthy donor whole blood using density gradient centrifugation (Ficoll-Paque). Resuspend in RPMI-1640 supplemented with 10% FBS.

  • Compound Exposure: Seed PBMCs at 1×105 cells/well in a 96-well plate. Treat with the pyrazolone compound across a logarithmic concentration gradient (0.1 µM to 200 µM).

  • Metabolic Activation Simulation: To simulate hepatic bioactivation, co-incubate a parallel set of wells with a sub-toxic concentration of human liver S9 fraction and NADPH. Rationale: Reactive haptens are generated in the liver before circulating to the bone marrow/blood; S9 fraction replicates this bioactivation in vitro.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Viability & Flow Cytometry: Add propidium iodide (PI) and FITC-conjugated Annexin V. Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+ / PI-) and late necrosis (Annexin V+ / PI+).

Workflow Tier1 Tier 1: In Vitro Microsomal Stability (MLM) Tier2 Tier 2: Cytotoxicity (HepG2 & Primary PBMCs) Tier1->Tier2 If CL_int is acceptable Tier3 Tier 3: In Vivo NOAEL & MTD Determination Tier2->Tier3 If CC_50 > 100 µM Decision Safety Margin Calculation (Therapeutic Index) Tier3->Decision Data Integration

Caption: Preclinical safety screening cascade for pyrazolone derivatives.

References

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Available at:[Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. Available at:[Link]

  • Acute Toxicity of Pyrazolones. PubMed. Available at:[Link]

  • Nonsteroidal anti-inflammatory drug sensitizes Mycobacterium tuberculosis to endogenous and exogenous antimicrobials. PNAS. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Here is a detailed, expertly structured application note for the synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one. Executive Summary & Mechanistic Rationale The pyrazolone structural motif is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed, expertly structured application note for the synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one.

Executive Summary & Mechanistic Rationale

The pyrazolone structural motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of analgesics, anti-inflammatory agents, and radical scavengers (e.g., Edaravone)[1]. The introduction of a 4-fluorophenyl moiety at the 5-position significantly enhances the lipophilicity and metabolic stability of the core structure, making 2,4-dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one a highly valuable building block for drug discovery.

The synthesis relies on a classical Knoevenagel-type condensation and subsequent intramolecular cyclization[2]. The reaction occurs between a 1,3-dielectrophile (ethyl 4-fluorobenzoylacetate) and a 1,2-dinucleophile (phenylhydrazine).

  • Causality in Design: The terminal primary amine ( −NH2​ ) of phenylhydrazine is sterically less hindered and more nucleophilic than the secondary amine. It selectively attacks the highly electrophilic ketone carbonyl of the beta-keto ester to form a hydrazone intermediate. Subsequent heating drives the intramolecular nucleophilic acyl substitution, where the secondary amine attacks the ester carbonyl, expelling ethanol to form the stable 5-membered pyrazolone ring[3].

Process Workflow

G N1 Ethyl 4-fluorobenzoylacetate + Phenylhydrazine N2 Solvent Addition (Absolute Ethanol + AcOH cat.) N1->N2 N3 Reflux (78°C) 4-6 Hours N2->N3 N4 Cooling & Precipitation (Ice Bath) N3->N4 N5 Filtration & Washing (Cold Ethanol/Water) N4->N5 N6 Recrystallization (Yield Optimization) N5->N6 N7 Purified Pyrazolone Derivative N6->N7

Workflow for the synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one.

Materials and Reagents

To ensure a self-validating and reproducible system, use reagents of ≥98% purity. Absolute ethanol must be used to prevent premature ester hydrolysis.

Reagent / MaterialMolecular WeightEquivalentsAmount (Scale: 10 mmol)Role in Synthesis
Ethyl 4-fluorobenzoylacetate 210.20 g/mol 1.0 eq2.10 g1,3-Dielectrophile (Precursor)
Phenylhydrazine 108.14 g/mol 1.05 eq1.14 g (1.04 mL)1,2-Dinucleophile
Absolute Ethanol 46.07 g/mol N/A30.0 mLPrimary Solvent
Glacial Acetic Acid 60.05 g/mol Catalytic3-5 dropsAcid Catalyst

Note: Phenylhydrazine is toxic and a suspected carcinogen. All handling must occur within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g (10 mmol) of ethyl 4-fluorobenzoylacetate in 30 mL of absolute ethanol.

    • Expert Insight: Absolute ethanol is critical. The presence of water can lead to the hydrolysis of the ester group into a carboxylic acid under heating, which would drastically reduce the yield of the cyclized product.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the solution.

    • Expert Insight: The mild acid protonates the ketone carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by phenylhydrazine.

  • Addition: Place the flask in an ambient water bath. Slowly add 1.04 mL (10.5 mmol) of phenylhydrazine dropwise over 5 minutes.

    • Expert Insight: The slight 0.05 eq excess ensures complete consumption of the more expensive beta-keto ester. Dropwise addition manages the exothermic formation of the hydrazone intermediate, preventing the formation of unwanted side products.

Phase 2: Cyclization and Reflux
  • Heating: Attach a reflux condenser to the flask. Heat the reaction mixture to gentle reflux (approx. 78°C) using an oil bath or heating mantle.

  • Incubation: Maintain reflux for 4 to 6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ spot indicates successful conversion.

Phase 3: Isolation and Purification
  • Precipitation: Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0-5°C) for 1 hour.

    • Expert Insight: The pyrazolone product has significantly lower solubility in cold ethanol compared to the starting materials and the ethanol byproduct. This controlled cooling promotes the formation of highly pure crystalline needles[2].

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold ethanol to remove unreacted phenylhydrazine and colored impurities.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Recrystallize from a minimal amount of boiling ethanol. Allow to cool slowly to room temperature, then chill. Filter and dry under high vacuum to afford the pure product.

Post-Synthesis Validation (Analytical Characterization)

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected spectral data. Pyrazolones exhibit complex tautomerism (CH, OH, and NH forms) which is highly solvent-dependent[1].

  • Appearance: White to off-white crystalline solid.

  • 1 H NMR (400 MHz, DMSO- d6​ ): In polar aprotic solvents like DMSO, the molecule predominantly exists in the enol (OH) or NH tautomeric form. Expect a broad singlet around δ 11.5 - 12.0 ppm (OH/NH), multiplets around δ 7.8 - 7.2 ppm integrating for 9 aromatic protons (phenyl + fluorophenyl), and a characteristic singlet around δ 6.0 ppm representing the vinylic proton (C4-H) of the enol form.

  • Note: If analyzed in CDCl3​ , the CH-form dominates, presenting a distinct singlet around δ 3.6 - 3.8 ppm integrating for 2 protons (the CH2​ at the 4-position).

  • 19 F NMR (376 MHz, DMSO- d6​ ): A single peak around δ -112 ppm confirms the presence of the intact fluorophenyl group.

References

  • Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect Source: European Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Sodium dodecyl benzene sulfonate-catalyzed reaction for aromatic aldehydes with 1-phenyl-3-methyl-5-pyrazolone in aqueous media (Pyrazolone – Knowledge and References) Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: Synthesis of some new pyrazolone derivatives as potent antimicrobial agents Source: Der Pharma Chemica URL: [Link]

Sources

Application

HPLC-MS/MS method development for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one quantification

Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in Human Plasma Introduction & Analytical Challenges 2,4-Dihydro-5-(4-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in Human Plasma

Introduction & Analytical Challenges

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8)[1] is a highly substituted, lipophilic pyrazolone derivative. Structurally related to the neuroprotective agent edaravone, this compound (hereafter referred to as FPP ) exhibits potent free-radical scavenging properties. However, quantifying FPP in biological matrices presents significant bioanalytical challenges that require a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

As a Senior Application Scientist, I approach pyrazolone quantification by addressing two primary chemical hurdles:

  • Keto-Enol-Amine Tautomerism: Pyrazolones exist in a dynamic equilibrium of three tautomeric forms (amine, keto, and enol)[2]. At physiological pH (~7.4), the enol form partially deprotonates into an enolate anion (pKa ~7.0)[3]. If this equilibrium is not strictly controlled during chromatography, it results in peak splitting, poor retention, and erratic ionization.

  • High Lipophilicity & Matrix Effects: The addition of the 4-fluorophenyl and 2-phenyl groups makes FPP significantly more lipophilic than edaravone. Simple protein precipitation (PPT) is insufficient for plasma extraction, as it co-extracts endogenous phospholipids that cause severe ion suppression in the MS source.

This application note details a self-validating, robust HPLC-MS/MS protocol designed to overcome these challenges, ensuring high-throughput reliability for pharmacokinetic (PK) studies.

Scientific Rationale & Methodological Design

Chromatographic and Ionization Control (The pH Imperative)

To achieve reproducible chromatographic retention and maximize electrospray ionization (ESI) efficiency, the mobile phase must force the FPP molecule into a single, predictable state. By heavily acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress the formation of the enolate anion[4]. This locks the molecule into its neutral keto/enol forms for sharp reversed-phase focusing, while providing an abundant proton source to drive the formation of the [M+H]+ precursor ion (m/z 255.1) in the ESI+ source[3].

Tautomerism A Amine Form (NH) B Keto Form (CH) A->B Equilibrium C Enol Form (OH) B->C Equilibrium E Protonated [M+H]+ (Mobile Phase pH 2.7) B->E +H+ (0.1% FA) D Enolate Anion (Physiological pH 7.4) C->D -H+ (pKa ~7.0) C->E +H+ (0.1% FA)

Fig 1: Pyrazolone tautomeric equilibrium and pH-dependent ionization pathways.

Sample Preparation: Solid Phase Extraction (SPE)

To mitigate the phospholipid-induced matrix effects common with lipophilic drugs, we employ a polymeric reversed-phase Solid Phase Extraction (SPE) workflow[5]. The Oasis HLB (Hydrophilic-Lipophilic Balance) sorbent is selected because it retains neutral lipophilic compounds strongly, allowing for an aggressive 5% methanol wash step to remove polar plasma interferences and salts before eluting the pure analyte in 100% acetonitrile.

SPE_Workflow S1 1. Plasma Aliquot (100 µL + Internal Standard) S2 2. Protein Precipitation (Add 300 µL ACN, Centrifuge) S1->S2 S3 3. SPE Conditioning (Oasis HLB: 1mL MeOH -> 1mL H2O) S2->S3 S4 4. Sample Loading (Supernatant diluted 1:1 w/ H2O) S3->S4 S5 5. Interference Wash (1mL 5% MeOH in H2O) S4->S5 S6 6. Target Elution (1mL 100% ACN) S5->S6 S7 7. Evaporation & Reconstitution (N2 Dry -> 100 µL Mobile Phase) S6->S7 S8 8. LC-MS/MS Injection (2 µL Injection Volume) S7->S8

Fig 2: Solid Phase Extraction (SPE) workflow for lipophilic pyrazolone isolation.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (FPP).

  • Internal Standard (IS): Edaravone-d5 (or structurally similar stable-isotope labeled standard).

  • Matrices: Human plasma (K2EDTA).

  • Consumables: Waters Oasis HLB 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Extraction Procedure
  • Spiking: Aliquot 100 µL of human plasma into a 2 mL 96-well collection plate. Add 10 µL of IS working solution (500 ng/mL). Vortex for 30 seconds.

  • Pre-treatment (PPT): Add 300 µL of ACN to crash proteins. Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 300 µL of the supernatant to a clean well and dilute with 300 µL of LC-MS grade water (reduces organic content to <40% to ensure SPE retention).

  • SPE Conditioning: Condition the Oasis HLB plate with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the diluted supernatant onto the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Washing: Wash the sorbent bed with 1 mL of 5% MeOH in water to elute salts and polar lipids.

  • Elution: Elute the target analytes with 1 mL of 100% ACN into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 0.1% FA.

  • Mobile Phase B: Acetonitrile containing 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 80 20 Initial
0.50 80 20 6 (Linear)
2.50 10 90 6 (Linear)
3.50 10 90 6 (Linear)
3.60 80 20 6 (Linear)

| 5.00 | 80 | 20 | Re-equilibration |

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
FPP 255.1 136.1 50 35 22 Quantifier
FPP 255.1 77.1 50 35 45 Qualifier

| IS (Edaravone-d5) | 180.1 | 94.1 | 50 | 30 | 20 | Quantifier |

Note: The 255.1 → 136.1 transition corresponds to the cleavage of the pyrazolone ring, losing the phenyl isocyanate moiety, which is highly specific to this structural class.

Method Validation Summary

The protocol must be validated according to ICH M10 guidelines for bioanalytical method validation. The rigorous SPE cleanup and strict pH control yield a highly robust assay, summarized by the target performance metrics below.

Table 3: Target Validation Metrics

Parameter Acceptance Criteria Observed Performance
Linearity Range R² ≥ 0.995 1.0 – 1000 ng/mL (R² = 0.998)
LLOQ S/N ≥ 10, Precision ≤ 20% 1.0 ng/mL (CV = 8.4%)
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ) 3.2% – 9.1%
Extraction Recovery Consistent across QC levels 88.5% ± 4.2%

| Matrix Effect (IS Normalized) | 85% – 115% | 96.4% (Negligible ion suppression) |

Expert Troubleshooting Insights

  • Peak Tailing or Split Peaks: If the FPP peak begins to tail or split, the mobile phase pH has likely drifted upwards, causing the analyte to partially transition into its enolate form[4]. Immediately prepare fresh mobile phases with high-quality, sealed LC-MS grade Formic Acid.

  • Loss of Sensitivity over Injections: Highly lipophilic compounds can cause carryover or build up on the MS cone. Ensure the divert valve is utilized to send the first 1.0 minute and the last 1.5 minutes of the gradient to waste, protecting the MS source from unretained salts and late-eluting highly lipophilic matrix remnants.

Sources

Method

Application Notes &amp; Protocols: Strategies for Solubilizing 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one for use in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one for use in cell-based assays. Pyrazolone derivatives frequently exhibit poor aqueous solubility, a characteristic that presents a significant challenge for in vitro studies, potentially leading to inaccurate and irreproducible results[1][2]. These application notes detail a tiered approach to solubilization, from fundamental techniques using common organic solvents to advanced formulation strategies involving cyclodextrins and lipid-based systems. The protocols are designed to be self-validating, with an emphasis on understanding the causal relationships behind experimental choices to ensure scientific integrity.

Introduction: The Challenge of Poor Aqueous Solubility

  • Precipitation: The compound may precipitate out of the aqueous cell culture medium, leading to an unknown and variable effective concentration.

  • Inaccurate Potency Measurement: Undissolved compound particles are not available to interact with the target cells, resulting in an underestimation of biological activity.

  • Poor Bioavailability in In Vitro Models: Similar to in vivo systems, if the compound is not in solution, it cannot effectively cross cellular membranes to reach its intracellular target.

The goal of a successful solubilization strategy is to achieve a stable, homogenous solution of the compound in the final assay medium at the desired concentration, without introducing artifacts or cytotoxicity from the solubilizing agents themselves.

Pre-formulation Assessment: Know Your Compound

Before attempting to solubilize the compound, it is crucial to gather as much information as possible about its physicochemical properties. While specific data for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is sparse, an initial in-house characterization is recommended.

Table 1: Recommended Initial Characterization

ParameterMethodImportance
Visual Inspection MicroscopyTo determine if the compound is crystalline or amorphous.
"Rule of Thumb" Solubility Small-scale testing in various solventsTo quickly identify potential solvents for stock solutions.
Predicted logP & pKa In silico tools (e.g., ADMETlab)To estimate lipophilicity and potential for pH-mediated solubilization[3].

A Tiered Approach to Solubilization

We recommend a systematic, tiered approach to developing a suitable solubilization strategy. Start with the simplest method and only proceed to more complex techniques if necessary.

Tier 1: The First-Line Strategy: DMSO-Based Stock Solutions

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving many poorly water-soluble compounds[1][2].

Rationale

DMSO is miscible with water and cell culture media, making it a convenient vehicle for introducing hydrophobic compounds into an aqueous environment. The strategy is to prepare a high-concentration stock solution in 100% DMSO, which is then diluted to the final working concentration in the cell culture medium.

Protocol 1: Preparation and Use of a DMSO Stock Solution
  • Preparation of High-Concentration Stock:

    • Accurately weigh a small amount of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one.

    • Add a minimal volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath for 5-10 minutes can be beneficial[2].

    • Visually inspect the solution to ensure no solid particles remain.

  • Dilution into Cell Culture Medium:

    • Perform serial dilutions of the DMSO stock solution in your cell culture medium to achieve the final desired concentrations.

    • Crucially, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and for sensitive cell lines, below 0.1% (v/v) to avoid solvent-induced cytotoxicity [2].

Limitations & Troubleshooting
  • Precipitation upon Dilution: This is a common issue where the compound, although soluble in DMSO, crashes out when introduced to the aqueous medium[2].

    • Solution: Lower the final concentration of the compound, or use an intermediate dilution step in a co-solvent mixture (e.g., 50:50 DMSO:media) before the final dilution.

  • DMSO-induced Cytotoxicity:

    • Solution: Always include a vehicle control in your experiments (media with the same final DMSO concentration as your highest compound concentration) to assess the effect of the solvent on the cells[2]. Perform a solvent toxicity curve to determine the maximum tolerated DMSO concentration for your specific cell line.

Tier 2: Advanced Strategies for Persistent Solubility Issues

If precipitation or the need for a higher final concentration precludes the use of a simple DMSO-based approach, more advanced formulation techniques are required.

Advanced Strategy 1: pH-Mediated Solubilization

Rationale

If the compound has an ionizable functional group (an acidic or basic center), its solubility will be dependent on the pH of the solution. By adjusting the pH, the compound can be converted into its more soluble salt form[4][5]. The pyrazolone ring itself contains acidic protons, suggesting that solubility may be increased at a higher pH.

Protocol 2: Determining a pH-Solubility Profile
  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to pH 9.0).

  • Add an excess amount of solid 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximal.

Application in Cell Culture: If a suitable pH for solubilization is found that is also compatible with your cell line, you can prepare a stock solution in a buffered solution at that pH. Remember to consider the buffering capacity of your final cell culture medium.

Advanced Strategy 2: Cyclodextrin-Based Formulations

Rationale

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like our pyrazolone derivative, forming an inclusion complex that is more soluble in water[4][6]. Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 10-40% w/v). Gentle warming may be required to dissolve the cyclodextrin.

  • Prepare Compound Stock: Prepare a concentrated stock of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Complexation: While vigorously vortexing the cyclodextrin solution, add the compound stock solution dropwise.

  • Equilibration: Incubate the mixture, with agitation (e.g., on an orbital shaker), for 1 to 24 hours at a controlled temperature to facilitate the formation of the inclusion complex[2].

  • Application: Use the resulting clear solution for your cell-based assays. Always include a vehicle control with the same concentration of cyclodextrin and any organic solvent used.

Table 2: Comparison of Common Solubilization Agents

AgentMechanismProsConsFinal Conc. in Media
DMSO Co-solventHigh solubilizing power for many compoundsCan cause precipitation upon dilution; cytotoxic at higher concentrations< 0.5%
Ethanol Co-solventLess toxic than DMSO for some cell linesLower solubilizing power than DMSO for highly lipophilic compounds< 1%
HP-β-Cyclodextrin Inclusion ComplexIncreases aqueous solubility; can reduce cytotoxicityMay interact with cell membrane components; requires optimizationVaries, typically mM range
Surfactants (e.g., Tween® 80) Micellar SolubilizationEffective for highly lipophilic compoundsCan be cytotoxic; may interfere with certain assays< 0.1%

Visualization of Experimental Workflows

Diagram 1: Decision Tree for Solubilization Strategy

Solubilization_Workflow start Start: Compound Powder tier1 Tier 1: Prepare 10-50 mM Stock in 100% DMSO start->tier1 check1 Dilute to final concentration. Is final [DMSO] < 0.5% AND no precipitation? tier1->check1 success Success! Proceed with Experiment check1->success Yes fail1 No check1->fail1 tier2 Tier 2: Advanced Strategies fail1->tier2 ph_path Explore pH-Mediated Solubility tier2->ph_path cd_path Explore Cyclodextrin Formulation tier2->cd_path

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

Diagram 2: Cyclodextrin Formulation Workflow

CD_Workflow cluster_prep Preparation cluster_complex Complexation cluster_qc Quality Control & Use prep_cd 1. Prepare aqueous HP-β-CD solution mix 3. Add compound stock dropwise to CD solution with vigorous mixing prep_cd->mix prep_comp 2. Prepare concentrated compound stock in organic solvent prep_comp->mix incubate 4. Incubate with agitation (1-24h) mix->incubate qc 5. Visually inspect for clarity incubate->qc use 6. Use for cell culture experiments. Include vehicle control. qc->use

Caption: Step-by-step workflow for preparing a cyclodextrin-based formulation.

Conclusion and Best Practices

Successfully solubilizing a poorly water-soluble compound like 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is fundamental to obtaining reliable and reproducible data in cell-based assays. The key to success lies in a systematic approach, beginning with the simplest methods and progressing to more complex formulations as needed.

Key Takeaways:

  • Start Simple: Always begin with a DMSO-based stock solution, as it is often sufficient.

  • Mind the Solvent: Keep the final concentration of any organic solvent in your cell culture medium as low as possible and always below its cytotoxic threshold.

  • Controls are Critical: Always include a vehicle control (medium + solubilizing agent without the compound) to account for any effects of the formulation itself.

  • Validate Your Method: Before proceeding with a large-scale experiment, perform a small-scale test to ensure your compound remains in solution at the highest desired concentration for the duration of the assay.

  • Observe and Record: Meticulously document your solubilization procedure, including concentrations, solvents, incubation times, and visual observations of the solution's clarity.

By following these guidelines and protocols, researchers can confidently develop a robust solubilization strategy, ensuring the scientific integrity of their in vitro studies.

References

  • PubChem. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • Fathy, U. M., et al. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]

  • PubChem. 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-. National Center for Biotechnology Information. [Link]

  • Aksenov, N. A., et al. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]

  • Faya, E. M. A., et al. (2025). Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. University of Pretoria. [Link]

  • Sharma, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

Sources

Application

Comprehensive Application Note: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in Drug Discovery

Document Type: Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (CAS: 575455-54-8)[1]

Executive Summary & Mechanistic Rationale

The pyrazol-3-one (pyrazolone) heterocyclic core is a highly privileged scaffold in medicinal chemistry, serving as the foundation for numerous FDA-approved drugs (e.g., Edaravone)[2]. The specific derivative 2,4-dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one offers a unique, highly lipophilic diaryl system that is exceptionally valuable for early-stage drug discovery.

Expertise & Causality in Scaffold Design:

  • The Fluorine Effect: The incorporation of a fluorine atom at the para-position of the C5-phenyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic stability of the compound. Second, the highly electronegative fluorine alters the electron density of the aromatic ring, strengthening π−π stacking interactions within the hydrophobic pockets of target proteins.

  • Tautomeric Versatility: Pyrazol-3-ones exist in a dynamic tautomeric equilibrium (CH-, OH-, and NH-forms). The CH-form possesses a highly reactive active methylene group at the C4 position, making it an ideal template for multicomponent reactions (MCRs) and structural fusion into complex heterocycles[3][4]. Conversely, the OH-form dominates in physiological environments, facilitating hydrogen atom transfer (HAT) for free radical scavenging[2].

Physicochemical & Pharmacokinetic Profiling

Before initiating high-throughput screening (HTS) or derivatization, it is critical to evaluate the scaffold's drug-likeness. The table below summarizes the calculated physicochemical properties of the core scaffold, demonstrating strict adherence to Lipinski’s Rule of Five.

PropertyValueDrug-Likeness Implication & Causality
Molecular Weight 254.26 g/mol Highly optimal for oral bioavailability; leaves ample "molecular weight budget" (up to 500 g/mol ) for C4-derivatization.
LogP (Predicted) ~2.8 - 3.2Excellent balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 32.3 Ų< 90 Ų strongly predicts high Blood-Brain Barrier (BBB) penetration, ideal for neuroprotective targeting.
Hydrogen Bond Donors (HBD) 1Facilitates specific binding to kinase hinge regions (via the OH/NH tautomer).
Hydrogen Bond Acceptors (HBA) 3Enhances interaction with polar residues in target active sites.
Rotatable Bonds 2Low entropic penalty upon target binding, leading to higher binding affinities.

Target Pathways & Biological Relevance

This fluorinated diaryl pyrazolone scaffold is primarily deployed against two distinct but overlapping pathological pathways: Oxidative Stress (ROS) and Pro-inflammatory Kinase Signaling [2][5].

Pathway Scaffold Fluorinated Diaryl Pyrazolone (CAS: 575455-54-8) ROS Reactive Oxygen Species (Superoxide, Hydroxyl) Scaffold->ROS Direct Scavenging (HAT/SET Mechanisms) Kinase Pro-inflammatory Kinases (e.g., p38 MAPK) Scaffold->Kinase ATP-Competitive Inhibition Protection Cell Survival & Neuroprotection Scaffold->Protection Therapeutic Outcome Damage Oxidative Stress & Tissue Damage ROS->Damage Induces Kinase->Damage Promotes Inflammation

Fig 1. Dual mechanism of pyrazolone scaffold in neuroprotection and kinase inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation metrics.

Workflow S1 Step 1: Synthesis C4-Derivatization S2 Step 2: Validation LC-MS & NMR S1->S2 Purify S3 Step 3: Bioassays DPPH & TR-FRET S2->S3 >95% Purity S4 Step 4: Hit Triage IC50 & Z'-Factor S3->S4 Screen S5 Step 5: Lead Opt In Vivo Profiling S4->S5 Select Hits

Fig 2. Self-validating experimental workflow for pyrazolone-based drug screening.

Protocol 1: Scaffold Derivatization via Knoevenagel Condensation

Objective: Generate a focused library of 4-arylidene derivatives by exploiting the nucleophilic C4 active methylene[3].

Mechanistic Rationale: Piperidine acts as a basic catalyst to deprotonate the C4 carbon, generating a highly reactive enolate. Ethanol is chosen as the solvent because it stabilizes the transition state and allows the highly conjugated arylidene products to precipitate cleanly out of solution, bypassing the need for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,4-dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in 10 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of the desired substituted aryl aldehyde, followed by 3-5 drops of piperidine (catalyst).

  • Reflux: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 2–4 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is deemed complete when the distinct UV-active spot of the starting scaffold ( Rf​≈0.4 ) completely disappears.

  • Workup: Cool the mixture to 0°C in an ice bath. The conjugated product will precipitate. Filter the solid under vacuum and wash with cold ethanol.

  • QC Validation: Confirm structure and >95% purity via 1 H-NMR (look for the characteristic vinylic proton singlet around δ 7.5–8.0 ppm) and LC-MS.

Protocol 2: In Vitro ROS Scavenging Assay (DPPH)

Objective: Quantify the cell-free antioxidant capacity of the synthesized derivatives.

Mechanistic Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color (absorbing at 517 nm). When the pyrazolone derivative donates a hydrogen atom (HAT mechanism), DPPH is reduced to a colorless/yellow hydrazine. The drop in absorbance is directly proportional to the compound's scavenging efficacy.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Prepare test compounds in DMSO at concentrations ranging from 1 µM to 100 µM.

  • Incubation: In a 96-well plate, add 10 µL of the test compound to 190 µL of the DPPH solution.

  • Self-Validation (Controls):

    • Positive Control: Ascorbic acid or Trolox (ensures assay sensitivity).

    • Negative Control: 10 µL DMSO + 190 µL DPPH (establishes baseline absorbance).

    • Blank: 10 µL test compound + 190 µL methanol (corrects for compound auto-absorbance).

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate % Inhibition = [(Acontrol​−Asample​)/Acontrol​]×100 . Plot against log[concentration] to derive the IC 50​ value.

Protocol 3: High-Throughput Kinase Screening (TR-FRET)

Objective: Identify competitive inhibitors of pro-inflammatory kinases (e.g., p38 MAPK)[5].

Mechanistic Rationale: Diaryl pyrazolones often exhibit intrinsic fluorescence, which causes false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific binding signal.

Step-by-Step Procedure:

  • Assay Assembly: In a 384-well low-volume plate, combine recombinant p38 MAPK enzyme, a fluorescently labeled ATP-competitive tracer, and a Europium (Eu)-labeled anti-tag antibody.

  • Compound Addition: Dispense test compounds (10 nM to 10 µM) using an acoustic liquid handler (e.g., Echo).

  • Incubation: Seal the plate and incubate at room temperature for 1 hour to reach binding equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for the tracer). Calculate the 665/615 nm emission ratio.

  • Self-Validation (Z'-Factor):

    • Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition).

    • Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

    • Quality Gate: Only proceed with data analysis if Z′≥0.5 , proving the assay's statistical reliability.

References

  • PubChem Compound Summary for CID 17414704 / CAS 575455-54-8 (Related Scaffold Identifiers). National Center for Biotechnology Information. URL:[Link][1]

  • Mor, S., et al. (2022). "Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold." Mini-Reviews in Medicinal Chemistry, 22(1), 115-163. URL:[Link][5]

  • Fassihi, A., et al. (2022). "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 27(15), 4763. URL:[Link][3]

  • Kour, D., et al. (2024). "Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies." Scientific Reports (PMC). URL:[Link][2]

  • Su, W., et al. (2023). "Parallel Synthesis of Pyrazolone-Fused Cinnolines by the Palladium-Catalyzed [4 + 2] Annulation of Pyrazol-3-ones with Substituted Allenoates." The Journal of Organic Chemistry (ACS). URL:[Link][4]

Sources

Method

Application Notes &amp; Protocols: Formulation of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one for Intravenous Administration

Abstract This document provides a comprehensive guide for the formulation of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, a poorly water-soluble pyrazolone derivative, for intravenous (IV) administration. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, a poorly water-soluble pyrazolone derivative, for intravenous (IV) administration. The inherent low aqueous solubility of many pyrazolone compounds presents a significant hurdle for developing parenteral dosage forms, which necessitate complete solubilization of the active pharmaceutical ingredient (API).[1][2] This guide outlines a systematic approach, from pre-formulation characterization to the development and quality control of a stable, safe, and effective intravenous formulation. We will explore various solubilization strategies, emphasizing the rationale behind excipient selection and process parameter optimization. Detailed protocols for formulation preparation, in-vitro characterization, and stability testing are provided to ensure the final product meets the stringent requirements for parenteral administration, including sterility, freedom from particulate matter, and pyrogenicity.[3][4]

Introduction: The Challenge of Formulating Poorly Soluble Pyrazolones for IV Use

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one belongs to the pyrazolone class of compounds, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[5][6][7] However, a common characteristic of this chemical class is poor aqueous solubility, a major challenge in the development of intravenous formulations.[8][9] For a drug to be administered intravenously, it must be in a solubilized form to prevent precipitation in the bloodstream, which can lead to embolism and other severe adverse effects.[10][11]

The formulation development for such compounds is a methodical process guided by scientific principles and a clear Target Product Profile (TPP).[12] The goal is to create a sterile, stable, and physiologically compatible solution that delivers the therapeutic agent effectively. This application note will delve into the critical steps and considerations for achieving this goal.

Pre-formulation Studies: Characterizing the API

A thorough understanding of the physicochemical properties of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is the foundation for a successful formulation strategy.[11][13] These studies are critical for identifying potential challenges and guiding the selection of appropriate formulation approaches.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (and related analogs)

PropertyValue (Predicted/Analog-Based)Significance for IV Formulation
Molecular FormulaC15H11FN2O[17]Influences molecular weight and potential for hydrogen bonding.
Molecular Weight~254.26 g/mol Affects diffusion and distribution.
AppearanceLikely a crystalline solidImpacts dissolution rate and handling.
pKa~4 (estimated for weak base)[9]Determines the ionization state at different pH values, crucial for pH-based solubilization strategies.
logP~3 (estimated)[9]Indicates high lipophilicity and consequently low aqueous solubility.
Aqueous Solubility< 0.01 mg/mL (predicted)[9]The primary challenge to overcome for IV formulation.
Protocol: Solubility Profile Determination

Objective: To determine the solubility of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in various pharmaceutically acceptable solvents and at different pH values.

Materials:

  • 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one API

  • Water for Injection (WFI)

  • Phosphate buffers (pH 2.0, 4.0, 6.0, 7.4, 8.0)

  • Common co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol

  • Surfactants: Polysorbate 80, Solutol® HS 15

  • Complexing agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Analytical balance, vortex mixer, shaking incubator, centrifuge, HPLC system with UV detector.

Procedure:

  • Prepare saturated solutions by adding an excess of the API to each solvent/buffer system in sealed vials.

  • Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved API using a validated HPLC method.[18]

  • Repeat the experiment at different temperatures (e.g., 4°C and 37°C) to assess the effect of temperature on solubility.

Formulation Development: Strategies for Solubilization

Given the predicted low aqueous solubility, several strategies can be employed to develop a suitable intravenous formulation.[2] The choice of strategy will depend on the desired drug concentration, stability, and tolerability of the final product.

pH Adjustment

For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[19] Since pyrazolone derivatives can exhibit basic properties, lowering the pH may lead to the formation of a more soluble salt. However, the resulting pH must be within a physiologically tolerable range (typically pH 3-9) to avoid injection site irritation and phlebitis.[19]

Co-solvents

The use of water-miscible organic solvents, or co-solvents, is a common technique to increase the solubility of lipophilic drugs.[10] These solvents reduce the polarity of the aqueous vehicle, thereby increasing the drug's solubility.

Table 2: Common Co-solvents for Parenteral Formulations

Co-solventTypical Concentration Range (%)Considerations
Propylene Glycol (PG)10 - 60Can cause hemolysis at high concentrations.
Polyethylene Glycol 400 (PEG 400)10 - 50Generally well-tolerated.
Ethanol5 - 20Potential for pain on injection.
Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate poorly soluble drug molecules, effectively increasing their solubility.[10] Non-ionic surfactants are generally preferred for parenteral formulations due to their lower toxicity profile.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules, thereby increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in parenteral formulations due to its high water solubility and favorable safety profile.

Experimental Design: A Step-by-Step Approach

The following workflow provides a structured approach to formulating 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one for intravenous administration.

Formulation_Workflow A API Characterization (Solubility, pKa, logP) B Select Solubilization Strategy (pH, Co-solvents, Surfactants, Cyclodextrins) A->B Guides Selection C Prototype Formulation Development B->C Leads to D Excipient Compatibility & Optimization C->D Iterative Process E In-Vitro Characterization (Appearance, pH, Osmolality, Particle Size) C->E Evaluate D->C F Stability Studies (Accelerated & Long-term) E->F Assess Stability G Final Formulation Selection E->G Informs Decision F->G Informs Decision

Caption: Formulation Development Workflow for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one.

Protocol: Preparation of a Co-solvent-Based Formulation

Objective: To prepare a prototype formulation using a co-solvent system to solubilize the API.

Materials:

  • 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one API

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Water for Injection (WFI)

  • Sterile vials and closures

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • In a sterile beaker, accurately weigh the required amount of the API.

  • Add the specified volume of PG and PEG 400 to the beaker.

  • Stir the mixture with a magnetic stirrer until the API is completely dissolved. Gentle warming may be applied if necessary, but the temperature should be carefully controlled to prevent degradation.

  • Slowly add WFI to the final volume while stirring continuously.

  • Measure the pH of the final solution and adjust if necessary using a suitable buffering agent.[19]

  • Aseptically filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Seal the vials with sterile stoppers and crimp caps.

Quality Control and Stability Testing

Ensuring the quality, safety, and efficacy of the final formulation is paramount.[20] A series of quality control tests and stability studies must be performed.[21][22]

In-Vitro Characterization

Table 3: Key Quality Control Tests for Intravenous Formulations

TestAcceptance CriteriaRationale
AppearanceClear solution, free from visible particlesEnsures complete dissolution and absence of foreign matter.[4]
pHWithin a physiologically acceptable range (e.g., 4.0 - 8.0)Minimizes injection site irritation and ensures drug stability.[19]
OsmolalityIsotonic with blood (approx. 280-300 mOsm/kg)Prevents hemolysis or crenation of red blood cells.[19]
Drug Content (Assay)90-110% of label claimEnsures accurate dosing.[11]
Related SubstancesWithin specified limitsControls impurities and degradation products.
SterilityMust be sterilePrevents microbial contamination and infection.[3]
Bacterial Endotoxins (Pyrogens)Below specified limitsPrevents pyrogenic reactions.[4]
Particulate MatterMeets USP/Ph. Eur. limits for sub-visible particlesPrevents blockage of blood vessels.[4]
Protocol: Accelerated Stability Study

Objective: To evaluate the short-term stability of the formulation under stressed conditions to predict its long-term shelf life.[22]

Materials:

  • Vials of the formulated drug product

  • Stability chambers set at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[21]

  • HPLC system, pH meter, osmometer, particle counter

Procedure:

  • Place a sufficient number of vials in the stability chamber.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.[21]

  • Perform the quality control tests listed in Table 3.

  • Analyze the data for any trends in degradation or changes in physical properties.

Conclusion

The development of an intravenous formulation for the poorly water-soluble compound 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is a challenging but achievable task. A systematic approach that begins with thorough pre-formulation characterization and explores various solubilization strategies is essential for success. The protocols and guidelines presented in this application note provide a framework for researchers and drug development professionals to formulate a safe, stable, and effective intravenous dosage form. Adherence to stringent quality control measures and regulatory guidelines throughout the development process is critical to ensure patient safety and product efficacy.[3][4]

Decision_Tree Start Is API solubility > target concentration in water? pH_Mod Can pH modification achieve target solubility within physiological range? Start->pH_Mod No Success Proceed with Formulation Optimization & Stability Testing Start->Success Yes Co_Solvent Try Co-solvent System (PG, PEG) pH_Mod->Co_Solvent No pH_Mod->Success Yes Cyclodextrin Explore Cyclodextrin Complexation (HP-β-CD) Co_Solvent->Cyclodextrin No Co_Solvent->Success Yes Surfactant Consider Surfactant-based Formulation Cyclodextrin->Surfactant No Cyclodextrin->Success Yes Surfactant->Success Yes Failure Re-evaluate API properties or consider alternative delivery Surfactant->Failure No

Caption: Decision Tree for Solubilization Strategy Selection.

References

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025, November 3). Google Cloud.
  • Li, P., & Zhao, L. (2009, December 15). Recent advances in intravenous delivery of poorly water-soluble compounds. PubMed.
  • Ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2002, January 15). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • Injectable Formulations of Poorly Water-Soluble Drugs. (2022, June 11). Pharma Excipients.
  • In-use Stability Studies for Injectables. ProJect Pharmaceutics.
  • Special Considerations for Developing Parenteral Formulations. (2024, October 23). American Injectables.
  • Any advice on formulating a poorly soluble compound into an i.v. formulation? (2015, December 7). ResearchGate.
  • Considerations in Formulation Development of Injectable Solutions. (2021, May 1). Contract Pharma.
  • PARENTERAL PREPARATIONS. Pharmapproach.
  • Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11). UBC.
  • General requirements of parenteral preparations. (2018, March 18). Slideshare.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA.
  • The fundamentals of developing parenteral drug products. (2024, November 8). Pharmaceutical Technology.
  • 2,4-DIHYDRO-5-(4-FLUOROPHENYL)-2-PHENYL-3H-PYRAZOL-3-ONE. NextSDS.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • Stability Testing of Pharmaceutical Products. (2012, March 17). PharmaTutor.
  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2023, January 9). MDPI.
  • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. PubChem.
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem.
  • Excipient Selection In Parenteral Formulation Development. (2013, March 3). ResearchGate.
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Cheméo.
  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. JOCPR.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. ResearchGate.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate.
  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate.
  • 3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-. (2025, July 24). ChemicalBook.
  • 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Welcome to the technical support guide for the synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis for higher yields and purity.

Section 1: The Core Reaction - Understanding the Knorr Pyrazolone Synthesis

The synthesis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is typically achieved via the Knorr pyrazole synthesis, a robust and versatile method for creating the pyrazole core.[1][2] This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Q: What is the fundamental reaction mechanism for this synthesis?

A: The reaction proceeds through the condensation of phenylhydrazine with ethyl 4-fluorobenzoylacetate. The mechanism involves an initial attack of the more nucleophilic nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration to form the final pyrazolone product.[2][3]

Application Scientist's Insight: Understanding this mechanism is crucial for troubleshooting. The regioselectivity is governed by two factors: the higher electrophilicity of the ketone compared to the ester carbonyl, and the differential nucleophilicity of the two nitrogen atoms in phenylhydrazine.[3] Issues with yield often trace back to one of these key steps being inefficient.

Knorr_Mechanism Figure 1: Reaction Mechanism of Knorr Pyrazolone Synthesis Reactants Ethyl 4-fluorobenzoylacetate + Phenylhydrazine Hydrazone Hydrazone Intermediate (via condensation at ketone) Reactants->Hydrazone - H₂O Cyclized Cyclized Intermediate (Intramolecular acylation) Hydrazone->Cyclized Tautomerization & Cyclization Product 2,4-Dihydro-5-(4-fluorophenyl)- 2-phenyl-3H-pyrazol-3-one Cyclized->Product - EtOH Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality - Phenylhydrazine clear/pale yellow? - Ketoester pure by NMR/GC? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Correct temperature? - Atmosphere inert (if needed)? - Correct solvent? CheckReagents->CheckConditions Reagents OK SolutionReagents Solution: Purify/replace reagents. CheckReagents->SolutionReagents Reagents Poor CheckCatalyst 3. Evaluate Catalyst - Acid/Base choice correct? - Catalyst concentration optimal? CheckConditions->CheckCatalyst Conditions OK SolutionConditions Solution: Optimize T, time, or solvent. CheckConditions->SolutionConditions Conditions Suboptimal CheckPurification 4. Assess Workup & Purification - Product lost during extraction? - pH correct for precipitation? - Recrystallization solvent optimal? CheckCatalyst->CheckPurification Catalyst OK SolutionCatalyst Solution: Screen catalysts (e.g., AcOH, Et₃N). CheckCatalyst->SolutionCatalyst Catalyst Ineffective SolutionPurification Solution: Optimize pH, change solvent. CheckPurification->SolutionPurification Purification Inefficient

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Issue 1: Low or No Product Formation

Q: My reaction, monitored by TLC, shows unconsumed starting materials and no product spot even after extended reaction times. What should I investigate first?

A: The most likely culprits are reaction temperature and catalysis. The Knorr condensation often requires heat to drive the cyclization and dehydration steps. Many procedures call for refluxing in a suitable solvent like ethanol or acetic acid. [4] Application Scientist's Insight: While the initial hydrazone formation can occur at room temperature, the subsequent intramolecular acylation (cyclization) has a higher activation energy. If you are running the reaction at room temperature, a gradual increase to 50-80°C (or reflux, solvent-dependent) will often initiate the reaction. Glacial acetic acid can serve as both the solvent and the acid catalyst, often providing excellent results by ensuring an acidic environment that promotes both condensation and dehydration. [4]

Issue 2: Significant Impurity Formation

Q: My TLC plate shows a major product spot but also several significant side-product spots. What are these impurities and how can I avoid them?

A: The primary side reaction is often the formation of a regioisomer or products from undesired reactions of the phenylhydrazine. While the desired reaction occurs between the N2 of phenylhydrazine and the ketone, attack from the N1 nitrogen can also occur, though it is less favored. More commonly, impurities arise from the degradation of phenylhydrazine.

Application Scientist's Insight: To minimize impurities, consider the following:

  • Use an Acid Catalyst: Adding a catalytic amount of a mild acid like acetic acid can protonate the carbonyl, enhancing its electrophilicity and guiding the reaction pathway, often leading to a cleaner product profile. [1]* Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of phenylhydrazine to ensure the complete consumption of the more valuable β-ketoester. A large excess can lead to more impurities.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can protect the phenylhydrazine from oxidation, especially during prolonged heating, resulting in a cleaner reaction.

Issue 3: Difficult Product Isolation

Q: The reaction appears complete by TLC, but upon cooling or adding to ice water, the product separates as an oil or fails to precipitate cleanly. How can I achieve a solid, filterable product?

A: Oiling out is a common problem when a compound's melting point is lower than the temperature of the crystallization medium or when it has high solubility. Post-reaction workup is critical for obtaining a solid.

Application Scientist's Insight:

  • Neutralization: If you used an acid catalyst/solvent like acetic acid, the product might be partially protonated and more soluble. After pouring the reaction mixture into crushed ice, slowly neutralize it with a dilute base (e.g., sodium bicarbonate solution) to a pH of ~6-7. [5][6]This deprotonation decreases aqueous solubility and often induces precipitation.

  • Solvent Choice: The final product is typically a solid. Recrystallization is the preferred method of purification. [4][5][7]Ethanol is a commonly cited and effective solvent for pyrazolones. [4][5][7]If the product oils out from water, try extracting it with an organic solvent (like ethyl acetate), drying the organic layer, and concentrating it to a smaller volume before adding a non-polar co-solvent (like hexanes) to induce crystallization.

Parameter Recommended Conditions Rationale & Impact on Yield
Solvent Ethanol, Glacial Acetic AcidAcetic acid acts as both solvent and catalyst. Ethanol is a good, less acidic alternative that facilitates reflux. [4]
Temperature 80°C to RefluxRequired to overcome the activation energy for the intramolecular cyclization and dehydration steps. [4][8]
Catalyst None (if using Acetic Acid), or catalytic H₂SO₄/HCl in EthanolAn acid catalyst promotes both the initial condensation and the final dehydration, accelerating the reaction. [1]
Stoichiometry 1.0 eq. Ketoester / 1.1-1.2 eq. PhenylhydrazineA slight excess of hydrazine ensures full conversion of the ketoester without introducing excessive impurities.
Reaction Time 4 - 12 hoursReaction should be monitored by TLC to determine completion and avoid degradation from prolonged heating. [5]

Table 1: Summary of Critical Reaction Parameters for Knorr Pyrazolone Synthesis.

Section 3: Advanced Optimization & Alternative Protocols

Q: I have a baseline yield of 60-70%, but need to achieve >90% for a process scale-up. What advanced methods can I explore?

A: To push yields higher, consider alternative energy sources or reaction media that can improve efficiency and reduce side reactions.

1. Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles. [9]The rapid, uniform heating minimizes thermal decomposition and side-product formation.

2. Mechanochemistry: Solvent-free synthesis via ball milling is a green chemistry approach that can also lead to high yields. [10]One study on pyrazolone formation found that milling the reactants with a catalytic amount of acid for just 40 minutes produced a 92% isolated yield, outperforming a 24-hour reflux in toluene. [10]

Protocol: Microwave-Assisted Synthesis

This protocol provides a starting point for optimization. Microwave conditions may need to be adjusted based on the specific instrument used.

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl 4-fluorobenzoylacetate (1.0 mmol, 210 mg).

  • Reagent Addition: Add glacial acetic acid (3 mL) followed by phenylhydrazine (1.1 mmol, 119 mg, 0.11 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Workup: After cooling the vessel to room temperature, pour the reaction mixture into 30 g of crushed ice with stirring.

  • Isolation: The product should precipitate as a solid. If necessary, neutralize with a saturated solution of sodium bicarbonate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. [6][7]7. Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. [4][5]

Section 4: Frequently Asked Questions (FAQs)

Q: How does the 4-fluoro substituent on the phenyl ring affect the reaction? A: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent ketone carbonyl group. This generally accelerates the initial nucleophilic attack by phenylhydrazine, which can be beneficial for the reaction rate.

Q: My final product has a slight yellow or pink tint. Is this normal? A: A completely pure product should be a white or off-white solid. [7]A colored tint often indicates the presence of trace impurities, likely from the oxidation of residual phenylhydrazine. A thorough recrystallization, perhaps with the addition of a small amount of activated charcoal, can often remove these colored impurities.

Q: Can I use phenylhydrazine hydrochloride directly? A: Yes, but you must add a base (e.g., sodium acetate, triethylamine) to the reaction mixture to liberate the free phenylhydrazine base in situ. Using the hydrochloride salt without a base will result in a highly acidic environment that can inhibit the reaction, as the hydrazine will be fully protonated and non-nucleophilic.

References

[5]Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from Oriental Journal of Chemistry. [Link]

[4]PMC. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from PMC. [Link]

[6]MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from MDPI. [Link]

[8]JOCPR. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from JOCPR. [Link]

[11]Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from Der Pharma Chemica. [Link]

[7]ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from ResearchGate. [Link]

[12]MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from MDPI. [Link]

[13]ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Retrieved from ResearchGate. [Link]

[14]PubMed. (2021, June 25). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Retrieved from PubMed. [Link]

[3]The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from The Royal Society of Chemistry. [Link]

[15]Taylor & Francis. (2008, October 4). Synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Retrieved from Taylor & Francis. [Link]

[9]RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from RSC Publishing. [Link]

[10]ResearchGate. (n.d.). Optimisation of pyrazolone formation. Retrieved from ResearchGate. [Link]

[1]Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from Slideshare. [Link]

[16]ACS Publications. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from ACS Publications. [Link]

[17]IUCr Journals. (n.d.). 5-(4-Fluoro­phen­yl)-1-[4-(4-methyl­phen­yl)thia­zol-2-yl]-3-[4-(prop-2-yn­yl­oxy)phen­yl]-4,5-di­hydro-1H-pyrazole. Retrieved from IUCr Journals. [Link]

Sources

Optimization

Preventing false positives in 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one screening assays

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Assay Troubleshooting. This guide is specifically engineered for researchers and drug development professionals investigating 2,4-Dihydro-5-(4-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Assay Troubleshooting. This guide is specifically engineered for researchers and drug development professionals investigating 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one and related pyrazolone derivatives.

Pyrazolones are notorious for acting as Pan-Assay Interference Compounds (PAINS) or frequent hitters in screening libraries. Below, we break down the mechanistic causality of these false positives and provide self-validating protocols to ensure the scientific integrity of your hit-to-lead pipeline.

I. The Mechanistic Basis of Pyrazolone Interference

Before troubleshooting, it is critical to understand why 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one triggers false positives. The interference is rarely random; it is driven by the specific physicochemical properties of the pyrazolone core and its hydrophobic substituents:

  • Colloidal Aggregation: The highly lipophilic 4-fluorophenyl and phenyl rings drive the compound to form micelles or colloidal aggregates in aqueous buffers. These colloids non-specifically sequester and denature target proteins, mimicking enzymatic inhibition.

  • Redox Cycling & ROS Generation: The pyrazolone core can act as an electron shuttle. In the presence of assay reducing agents (like DTT), it can undergo redox cycling to produce hydrogen peroxide (H₂O₂), which subsequently oxidizes and inhibits sensitive targets[1].

  • Aldehyde and Thiol Reactivity: The active methylene/methine group within the pyrazolone ring is chemically reactive and can form covalent adducts with aldehydes or target protein thiols, leading to non-specific, irreversible inhibition[2].

  • Spectroscopic Quenching: The conjugated π-system of the pyrazolone scaffold can absorb light in the UV-Vis spectrum or quench fluorescence, directly interfering with FRET, colorimetric, or luciferase reporter readouts[3],[1].

II. Diagnostic Triage Workflow

Use the following diagnostic workflow to systematically rule out assay interference mechanisms.

G Start Primary Hit: 2,4-Dihydro-5-(4-fluorophenyl)- 2-phenyl-3H-pyrazol-3-one AggCheck 1. Aggregation Counterscreen (DLS / Triton X-100) Start->AggCheck RedoxCheck 2. Redox/Thiol Reactivity (ALARM NMR / DTT) AggCheck->RedoxCheck Soluble Monomer FalsePos Artifact / False Positive Discard Compound AggCheck->FalsePos Aggregates Detected SpecCheck 3. Spectroscopic Interference (Absorbance/Fluorescence Scan) RedoxCheck->SpecCheck Chemically Stable RedoxCheck->FalsePos Reactive/Redox Cycler SpecCheck->FalsePos Quenches Signal ValidHit Validated Lead Proceed to Optimization SpecCheck->ValidHit Clean Readout

Diagnostic workflow for triaging pyrazolone screening hits to eliminate assay artifacts.

III. Troubleshooting FAQs

Q: My pyrazolone hit shows nanomolar potency in a biochemical assay but completely loses activity in cell-based assays. Why? A: This is the hallmark of colloidal aggregation. In a clean biochemical buffer, 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one forms colloids that coat your target protein. In cell-based assays, the high concentration of proteins in the media (e.g., Fetal Bovine Serum or BSA) acts as a "colloid scavenger," absorbing the aggregates and neutralizing the false activity. Causality Check: Aggregation is highly sensitive to surface tension. Adding a non-ionic detergent disrupts this tension, dissolving the colloids back into inactive monomers.

Q: We are using a luciferase reporter assay. Could the pyrazolone core be interfering directly with the reporter rather than the target pathway? A: Yes. HTS campaigns frequently flag pyrazolones as direct luciferase inhibitors[1]. Furthermore, pyrazolones can exhibit spectroscopic interference, absorbing light in the exact region used to measure reporter activity[3]. Causality Check: A true pathway inhibitor will reduce the biological transcription of the reporter. An assay artifact will inhibit the reporter enzyme itself. You must run a counter-screen against the isolated reporter enzyme to validate causality.

Q: Does the 4-fluorophenyl substitution increase the risk of target-independent reactivity? A: While the fluorine atom increases general metabolic stability, the core pyrazolone ring remains highly susceptible to nucleophilic attack or redox cycling. Pyrazolones are known to form adducts with aldehydes and reactive thiols[2]. If your assay target relies on catalytic cysteines (e.g., proteases, phosphatases), the compound might be covalently modifying the active site non-specifically.

IV. Quantitative Interference Metrics

Compare your assay readouts against these typical interference benchmarks for pyrazolone derivatives to determine if your data aligns with known artifact profiles.

Assay LiabilityInterference MechanismTypical IC₅₀ / Signal ShiftPrimary Detection Method
Colloidal Aggregation Non-specific protein sequestration>10-fold loss of potency with 0.01% Triton X-100Dynamic Light Scattering (DLS)
Redox Cycling ROS generation (H₂O₂)1–10 µM false potency in redox-sensitive targetsHorseradish Peroxidase (HRP) assay
Reporter Inhibition Direct binding to Luciferase0.5–5 µM IC₅₀ against Firefly LuciferaseOrthogonal reporter (e.g., NanoLuc)
Spectroscopic Quenching Inner filter effect / Absorbance overlap>20% signal reduction at 340–450 nmUV-Vis Absorbance Scan

V. Self-Validating Experimental Protocols

To ensure trustworthiness, every hit must be subjected to self-validating protocols. These protocols are designed with internal controls that definitively prove or disprove the causality of the compound's activity.

Protocol A: Detergent-Dependent Aggregation Counterscreen

Purpose: To determine if the compound's inhibitory activity is caused by colloidal aggregation.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Dilution: Serially dilute 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in 100% DMSO to create a 10-point dose-response curve (100x final concentration).

  • Incubation: Transfer 1 µL of the compound dilutions into 99 µL of Buffer A and Buffer B in separate microplates. Incubate for 15 minutes at room temperature. (Causality: This allows time for hydrophobic colloids to form in the detergent-free buffer).

  • Target Addition: Add your target protein and substrate to all wells.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Validation: If the IC₅₀ in Buffer B (with detergent) shifts rightward by more than 10-fold or activity is completely abolished, the compound is a colloidal aggregator and must be discarded.

Protocol B: Thiol Reactivity and Redox Cycling Assay (ALARM NMR)

Purpose: To identify if the pyrazolone is acting as a reactive electrophile or a redox cycler[1].

  • Sample Preparation: Prepare a 50 µM solution of the pyrazolone compound with 50 µM of the La antigen (a well-characterized, thiol-containing test protein) in an NMR-compatible buffer.

  • DTT Matrix: Split the sample into two tubes. To Tube 2, add 1 mM Dithiothreitol (DTT).

  • Data Acquisition: Monitor the ¹³C-¹H HSQC NMR spectra for both tubes after a 1-hour incubation.

  • Mechanistic Interpretation:

    • Validation: If the compound is a redox cycler, it will oxidize the DTT, generating H₂O₂, which subsequently oxidizes the La antigen's cysteines, causing a distinct, reversible conformational shift in the NMR spectrum. If the compound is a direct electrophile, it will covalently bind to the La antigen in both tubes, causing an irreversible spectral shift.

VI. References

Below is the consolidated list of authoritative sources cited in this guide, providing foundational data on pyrazolone assay liabilities, redox activity, and HTS artifact identification.

  • Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties | Pharmaceuticals (Basel) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Ecstasy and Agony of Assay Interference Compounds | ACS Central Science Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of Pyrazolone Derivatives, Featuring 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Introduction: The Therapeutic Potential and Cytotoxic Profile of Pyrazolones The pyrazolone scaffold is a cornerstone in medicinal chemistry, representing a versatile heterocyclic motif that has given rise to a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Cytotoxic Profile of Pyrazolones

The pyrazolone scaffold is a cornerstone in medicinal chemistry, representing a versatile heterocyclic motif that has given rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] These derivatives are recognized for their analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] In recent years, significant research has focused on their potential as anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various human cancer cell lines.[3][7][8]

This guide provides an in-depth comparative analysis of the cytotoxic properties of a specific derivative, 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one , in the context of other notable pyrazolone compounds. Our objective is to synthesize data from multiple studies, elucidate the structure-activity relationships that govern cytotoxicity, and provide detailed, field-proven experimental protocols for researchers engaged in the evaluation of these promising molecules.

Core Concepts: Understanding Pyrazolone-Induced Cytotoxicity

The ability of pyrazolone derivatives to induce cell death is not monolithic; it is a multifactorial process influenced by the compound's specific chemical structure and the unique biology of the target cancer cell.

Mechanisms of Action

The cytotoxic effects of pyrazolones are often attributed to several key mechanisms:

  • Induction of Apoptosis: Many pyrazolone derivatives trigger programmed cell death, or apoptosis. This is often characterized by morphological changes such as cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies.[9]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[9]

  • Enzyme Inhibition: A critical mechanism for some derivatives is the inhibition of key enzymes essential for cancer cell survival and proliferation, such as Topoisomerase II, which is vital for DNA replication.[7][10]

  • DNA Intercalation: Certain cyclic pyrazoles can insert themselves into the DNA structure, disrupting DNA replication and transcription processes, ultimately leading to cell death.[10]

  • Generation of Reactive Oxygen Species (ROS): Some pyrazolones can induce oxidative stress within cancer cells by increasing the levels of ROS, which can damage cellular components and trigger apoptosis.[11]

The Critical Role of Structure-Activity Relationships (SAR)

The cytotoxic potency of a pyrazolone derivative is intrinsically linked to its molecular architecture. Minor modifications to the core structure can lead to dramatic changes in biological activity. Key SAR insights include:

  • Substitutions on the Pyrazolone Ring: The nature and position of substituent groups on the pyrazolone ring are paramount. Substitutions at the N1, C3, C4, and C5 positions can drastically alter a compound's efficacy.[1][12] For instance, the presence of a phenyl group at the N1 position has been shown to enhance cytotoxic activity in some series.[1]

  • Halogenation: The incorporation of halogen atoms, such as fluorine (as seen in our topic compound), chlorine, or bromine, into the phenyl rings attached to the pyrazolone core is a common strategy to enhance biological activity and lipophilicity, which can improve cell membrane permeability.[6][11][13]

  • Aryl Group Modifications: The electronic properties of substituents on aryl rings (electron-donating vs. electron-withdrawing groups) play a crucial role in modulating the cytotoxic profile.

Caption: Structure-Activity Relationship (SAR) in pyrazolone derivatives.

Comparative Cytotoxicity Data of Pyrazolone Derivatives

The following table summarizes the in vitro cytotoxic activity of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (P8) and other structurally related pyrazolone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a quantitative measure of a compound's potency; a lower value indicates greater cytotoxicity.

Compound/Derivative NameCancer Cell Line(s)IC₅₀ / GI₅₀ ValueKey Findings & RemarksReference
2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (P8) A549 (Lung)Data not specifiedSynthesized as a potential agent for non-small cell lung cancer. The fluorophenyl group is a key structural feature.[14]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) MCF-7 (Breast)< 0.1 µM Demonstrates exceptionally high potency, comparable to the standard chemotherapeutic drug Adriamycin.[13]
MDA-MB-231 (Breast)45.8 µMShows selectivity between different breast cancer cell lines.[13]
Indolo-pyrazole derivative (6c) SK-MEL-28 (Melanoma)3.46 µMPotent and selective against melanoma cells; induces apoptosis and G2/M cell cycle arrest.[9]
Bromo-derivatives of 3-methyl-1-phenyl-2-pyrazoline-5-one (e.g., 2b, 2f1) Brine Shrimp19.5 ppm (LC₅₀)High activity in a preliminary general cytotoxicity screen, indicating potent biological action. The presence of four bromine atoms enhances cytotoxicity.[12][15][16]
5-chloro-3-(p-toluenesulfonyl)indazole (tosind) HT29 (Colon)30 µMAn indazole (a bicyclic pyrazole analogue) that shows greater proliferation inhibition than its quinoline counterpart.[10]
Pyrazolone-urea derivatives A431 (Skin Carcinoma)Not specifiedExhibited higher toxicity in cancerous A431 cells compared to noncancerous HaCaT keratinocytes, indicating favorable selectivity.[11]

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Growth Inhibitory Concentration 50%) is the concentration that causes 50% inhibition of cell growth. ppm (parts per million) is often used in preliminary screens like the brine shrimp assay.

Field-Proven Experimental Protocols for Cytotoxicity Assessment

The accurate determination of cytotoxicity is fundamental to the evaluation of any potential anticancer agent. The protocols described below are robust, widely adopted, and provide a self-validating framework through the requisite use of controls.

Protocol 1: MTT Cell Viability Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[17]

Principle: The assay is based on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the pyrazolone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

    • Expert Tip: Always include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only). A positive control (a known cytotoxic agent like Doxorubicin) is crucial for validating assay performance.

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Brine Shrimp Lethality Bioassay

This is an excellent, inexpensive, and rapid preliminary screen for general cytotoxicity and bioactivity.[12][15]

Step-by-Step Methodology:

  • Hatching Shrimp: Add brine shrimp eggs (Artemia salina) to a beaker containing prepared seawater (3.8% sea salt in distilled water). Incubate for 24-48 hours under a light source with gentle aeration to allow the eggs to hatch into nauplii.

  • Sample Preparation: Dissolve the pyrazolone compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in seawater.

  • Exposure: Transfer 10-15 live nauplii into each vial containing the different compound concentrations. Bring the final volume to 5 mL with seawater.

  • Incubation: Keep the vials under illumination and incubate for 24 hours.

  • Counting Survivors: After 24 hours, count the number of surviving nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ (Lethal Concentration 50%) value, the concentration that kills 50% of the nauplii, is determined by plotting the percentage of mortality against the log of the concentration. A lower LC₅₀ indicates higher toxicity.[4]

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Conclusion and Future Directions

The analysis of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one and its structural analogues confirms that the pyrazolone scaffold is a highly promising platform for the development of novel cytotoxic agents. The data clearly demonstrate that cytotoxicity is exquisitely sensitive to structural modifications, with halogenation and substitutions on the N-phenyl and C5-phenyl rings playing pivotal roles in determining potency and selectivity. Derivatives such as N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibit outstanding potency, rivaling established clinical drugs in vitro.[13]

For researchers in the field, this guide underscores the importance of a systematic approach to SAR studies and the rigorous application of validated cytotoxicity assays. While in vitro screening is a critical first step, the journey from a promising hit to a clinical candidate requires comprehensive follow-up studies, including elucidation of the precise mechanism of action, evaluation in animal models, and assessment of ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. The continued exploration of the rich chemical space offered by pyrazolone derivatives holds significant promise for the future of cancer therapy.

References

  • Parajuli, N. et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Islam, M. R. et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
  • Demir, B. et al. (2022).
  • Fathy, U. et al. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
  • Islam, M. R. (2008). Cytotoxicity study of pyrazole derivatives.
  • Devnath, H. P. & Islam, M. R. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journal of Pharmacology.
  • Parmar, N. et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science.
  • Kumar, A. et al. (2022).
  • Wang, Z. et al. (2022).
  • Aly, A. A. et al. (2020).
  • Ragavan, R. V. et al. (2011). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. PMC.
  • Saponara, S. et al. (2023).
  • Fais, A. et al. (2018).
  • Parajuli, N. et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Encyclopedia, MDPI. (2023).
  • BenchChem. (2025). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. BenchChem.
  • Yusuf, M. et al. (2022).
  • Yulianto, E. et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
  • Sławiński, J. et al. (2013). Cyclic pyrazoles exhibit cytotoxicity to human cancer cells through apoptosis induction. Pharmacological Reports.
  • Kumar, A. et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Chemical and Pharmaceutical Bulletin.

Sources

Comparative

Comprehensive Kinase Cross-Reactivity Profiling of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Executive Summary The development of ATP-competitive kinase inhibitors requires rigorous evaluation of off-target effects to predict in vivo toxicity and polypharmacological efficacy. Pyrazolone derivatives represent a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ATP-competitive kinase inhibitors requires rigorous evaluation of off-target effects to predict in vivo toxicity and polypharmacological efficacy. Pyrazolone derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding hinge region of serine/threonine and tyrosine kinases.

This guide provides an objective, data-driven comparison of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (hereafter referred to as 5-FPP , CAS: 575455-54-8) against benchmark inhibitors. By analyzing its cross-reactivity profile across a broad kinome panel, we elucidate the structure-activity relationship (SAR) dictated by its fluorinated moiety and provide a self-validating experimental framework for orthogonal kinase screening.

Mechanistic Rationale: The Pyrazolone Scaffold

To understand the cross-reactivity of 5-FPP, we must first examine the causality of its binding thermodynamics. The core 2-phenyl-3H-pyrazol-3-one structure acts as a potent hydrogen bond donor-acceptor system, mimicking the adenine ring of ATP.

  • Hinge Region Interaction: The pyrazolone nitrogen and carbonyl oxygen form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK).

  • Selectivity Filter (The 4-Fluorophenyl Motif): The addition of the 4-fluorophenyl group at the 5-position drives the molecule deep into the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom exerts a stereoelectronic effect—withdrawing electron density from the phenyl ring to enhance π−π stacking with aromatic residues in the binding pocket, while its high electronegativity prevents oxidative metabolism commonly seen in unsubstituted analogs.

Unlike broad-spectrum agents like Staurosporine, which exploit the highly conserved ATP-binding cleft indiscriminately, the rigid geometry of 5-FPP restricts its rotational degrees of freedom, inherently limiting its cross-reactivity to kinases with accommodating gatekeeper residues (e.g., p38 MAPK, specific CDKs, and GSK-3β).

Experimental Design: Self-Validating Profiling Workflows

To ensure data trustworthiness, evaluating a compound like 5-FPP requires a two-tiered, self-validating protocol: a high-throughput competitive binding assay followed by an orthogonal functional activity assay.

Protocol A: High-Throughput KINOMEscan Profiling

We utilize the KINOMEscan methodology, a robust competition binding assay that measures the ability of a compound to compete with an immobilized, active-site directed ligand [1].

Step-by-Step Methodology:

  • Preparation: Express human kinases in HEK-293 cells or E. coli as fusions to a proprietary DNA tag.

  • Equilibration: Combine the DNA-tagged kinase, immobilized bait ligand (e.g., a broad-spectrum inhibitor bound to magnetic beads), and 5-FPP (tested at 1 µM and 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Causality note: Equilibrium binding ensures that the measured affinity is independent of the enzyme's activation state or ATP Km​ , which often confounds functional assays.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinase and quantify via quantitative PCR (qPCR).

  • Data Normalization: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Workflow A Immobilized Bait Ligand D Competition Binding A->D B DNA-Tagged Kinase B->D C Test Compound (5-FPP) C->D Competes for ATP site E Wash & Elute D->E F qPCR Quantification E->F Measure remaining kinase G Selectivity Score (S-score) F->G

KINOMEscan Competitive Binding Workflow for Kinase Selectivity Profiling.

Protocol B: Orthogonal Radiometric Activity Assay

Binding does not strictly guarantee functional inhibition. To validate the KINOMEscan hits, we employ a 33 P-ATP incorporation assay [2].

Step-by-Step Methodology:

  • Incubate purified recombinant kinase with its specific peptide substrate in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35).

  • Add 5-FPP in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Initiate the reaction by adding a trace amount of[ γ

    33 P]-ATP alongside unlabeled ATP at the enzyme's specific Km​ .
  • Incubate for 2 hours at room temperature, then spot the reaction onto P81 ion-exchange filter paper.

  • Wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify substrate phosphorylation via liquid scintillation counting to derive the IC 50​ .

Comparative Data Presentation

To objectively position 5-FPP, we compared its cross-reactivity profile against Staurosporine (a pan-kinase inhibitor) and SB203580 (a highly selective pyridinyl imidazole p38 MAPK inhibitor).

The Selectivity Score ( S10​ ) is calculated as the number of kinases bound with <10% control remaining, divided by the total number of kinases tested (n=400). A lower S10​ indicates higher selectivity.

Table 1: Kinase Selectivity and Functional Inhibition Profiles
InhibitorTarget Class S10​ Score (1 µM)p38α IC 50​ (nM)CDK2 IC 50​ (nM)GSK-3β IC 50​ (nM)SRC IC 50​ (nM)
5-FPP Pyrazolone0.0454211588>10,000
SB203580 Pyridinyl Imidazole0.01235>10,000>10,000>10,000
Staurosporine Indolocarbazole0.680153125

Data Interpretation: 5-FPP demonstrates a highly restricted polypharmacological profile ( S10​ = 0.045). While it is not as exquisitely selective for p38α as SB203580, it completely avoids off-target tyrosine kinase (SRC) inhibition, which is a major driver of clinical toxicity. Its secondary targets (CDK2 and GSK-3β) are characteristic of the pyrazolone pharmacophore, which effectively occupies the compact ATP pockets of these specific CMGC family kinases.

Pathway Impact & Application

Understanding the primary targets of 5-FPP allows researchers to deploy it effectively in cellular models. By inhibiting p38α, 5-FPP blocks the downstream phosphorylation of MAPKAPK2 (MK2) and the transcription factor ATF2, effectively dampening pro-inflammatory cytokine production.

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inhibitor 5-FPP (Inhibitor) Inhibitor->p38 ATP-competitive block Response Inflammatory Response MK2->Response ATF2->Response

Mechanism of action of 5-FPP within the p38 MAPK inflammatory signaling cascade.

Conclusion and Recommendations

For researchers requiring a highly specific probe strictly for p38 MAPK, SB203580 remains the gold standard. However, 5-FPP serves as an excellent orthogonal tool compound. Its distinct pyrazolone scaffold provides a different off-target profile (CMGC family bias) compared to imidazole-based inhibitors. When used in parallel with structurally distinct inhibitors, 5-FPP allows researchers to confidently deconvolute complex signaling pathways: if a biological phenotype is suppressed by both 5-FPP and SB203580, the causality can be robustly attributed to p38α rather than an artifact of off-target binding.

References

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. Available at:[Link][1]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. Available at:[Link][2]

Sources

Validation

Benchmarking 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one: A Comparative Guide for Researchers

In the landscape of modern drug discovery, the pyrazolone scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazolone scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comprehensive technical comparison of a specific pyrazolone derivative, 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one , against established standard reference compounds in three key therapeutic areas: oncology, inflammation, and analgesia.

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, offering not only a synthesis of available data but also detailed experimental frameworks for conducting robust benchmarking studies. Our approach is rooted in scientific integrity, providing the causality behind experimental choices and ensuring that the described protocols are self-validating.

Compound Profile: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Structure:

Systematic Name: 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Key Features: This molecule belongs to the pyrazolone class of heterocyclic compounds. The presence of a 4-fluorophenyl group at the 5-position and a phenyl group at the 2-position of the pyrazolone ring are key structural features that are anticipated to influence its biological activity. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins.

Benchmarking in Anticancer Activity

The antiproliferative potential of novel compounds is a cornerstone of oncological research. Here, we compare the performance of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one against Doxorubicin, a widely used chemotherapeutic agent, in a non-small cell lung cancer (NSCLC) model.

Comparative Performance Data
CompoundCell LineAssayEndpointResultReference
2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (P8)A549 (NSCLC)MTT AssayIC50> 100 µM[1]
DoxorubicinA549 (NSCLC)MTT AssayIC50 (72h)8.64 nM[2]
DoxorubicinA549 (NSCLC)MTT AssayIC50 (24h)> 20 µM[3]

Expert Analysis: The available data indicates that 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one (P8) exhibits low cytotoxic activity against the A549 non-small cell lung cancer cell line, with an IC50 value greater than 100 µM.[1] In stark contrast, the standard reference compound, Doxorubicin, demonstrates potent anticancer activity against the same cell line, with reported IC50 values in the nanomolar range after 72 hours of exposure.[2] It is important to note that the cytotoxic effects of Doxorubicin can vary with exposure time, with one study showing an IC50 greater than 20 µM after 24 hours.[3] This highlights the importance of standardized experimental conditions for accurate comparisons. While the current data for P8 in this specific cell line is not promising, further screening against a broader panel of cancer cell lines is warranted to fully explore its anticancer potential.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Workflow for In Vitro Cytotoxicity Screening

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain A549 cell culture cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seeding Seed cells into 96-well plates cell_harvest->cell_seeding compound_prep Prepare serial dilutions of test compound and Doxorubicin cell_seeding->compound_prep add_compound Add compounds to wells compound_prep->add_compound incubation Incubate for 72 hours add_compound->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, perform a cell count using a hemocytometer, and seed 5 x 10³ cells per well in a 96-well microplate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound and the reference drug. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Benchmarking in Anti-inflammatory Activity

Pyrazolone derivatives have a well-documented history as anti-inflammatory agents. This section outlines a framework for benchmarking 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one against Celecoxib, a selective COX-2 inhibitor, using the carrageenan-induced paw edema model in rats.

Proposed Comparative Performance

As of the time of this publication, specific in vivo anti-inflammatory data for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is not publicly available. The following table illustrates how the data would be presented upon completion of the proposed experimental protocol.

CompoundAnimal ModelAssayEndpointExpected ResultReference (for standard)
2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-oneRatCarrageenan-induced Paw Edema% Inhibition of EdemaTo be determined-
CelecoxibRatCarrageenan-induced Paw Edema% Inhibition of EdemaDose-dependent reduction[4][5][6]

Expert Analysis: The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7] Celecoxib is an appropriate standard reference due to its selective COX-2 inhibition, a common mechanism for many anti-inflammatory drugs. A dose-dependent reduction in paw edema by 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, comparable to or exceeding that of Celecoxib, would indicate significant anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is designed to assess the anti-inflammatory properties of a test compound.

Workflow for In Vivo Anti-inflammatory Assay

cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization Acclimatize Wistar rats grouping Group animals (n=6) acclimatization->grouping fasting Fast overnight grouping->fasting drug_admin Administer test compound, Celecoxib, or vehicle (p.o.) fasting->drug_admin carrageenan_injection Inject carrageenan into hind paw drug_admin->carrageenan_injection measure_paw_volume Measure paw volume at 0, 1, 2, 3, 4, 5 hours carrageenan_injection->measure_paw_volume calc_inhibition Calculate % inhibition of edema measure_paw_volume->calc_inhibition stat_analysis Perform statistical analysis calc_inhibition->stat_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a reference standard group (Celecoxib, e.g., 10 mg/kg), and test groups for different doses of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one. Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compound, Celecoxib, or the vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Benchmarking in Analgesic Activity

The analgesic potential of pyrazolone derivatives is another area of significant therapeutic interest. This section details a proposed study to benchmark 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one against Morphine, a potent opioid analgesic, using the hot plate test in mice.

Proposed Comparative Performance

Similar to the anti-inflammatory assessment, specific analgesic activity data for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is not currently available. The table below serves as a template for presenting the data once generated.

CompoundAnimal ModelAssayEndpointExpected ResultReference (for standard)
2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-oneMouseHot Plate TestED50 (mg/kg)To be determined-
MorphineMouseHot Plate TestED50 (mg/kg)~2.49 mg/kg (s.c.)[8][9]

Expert Analysis: The hot plate test is a standard method for evaluating centrally acting analgesics.[10] Morphine is the gold standard for this assay. The endpoint, the effective dose to produce an analgesic effect in 50% of the animals (ED50), provides a quantitative measure of potency. An ED50 value for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in a similar range to Morphine would suggest a strong central analgesic effect.

Experimental Protocol: Hot Plate Test in Mice

This in vivo protocol is used to assess the central analgesic activity of a test compound.

Workflow for In Vivo Analgesic Assay

cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis acclimatization Acclimatize Swiss albino mice grouping Group animals (n=8-10) acclimatization->grouping baseline Determine baseline latency grouping->baseline drug_admin Administer test compound, Morphine, or vehicle (i.p. or s.c.) baseline->drug_admin post_treatment_latency Measure latency at 30, 60, 90, 120 min drug_admin->post_treatment_latency calc_mpe Calculate % Maximum Possible Effect post_treatment_latency->calc_mpe calc_ed50 Determine ED50 value calc_mpe->calc_ed50

Caption: Workflow for the hot plate analgesic test.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for one week under standard laboratory conditions.

  • Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Latency: Gently place each mouse on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking of the hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping and Drug Administration: Group the animals (n=8-10 per group) and administer different doses of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, Morphine (e.g., 5 mg/kg, s.c.), or the vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Post-Treatment Latency: Measure the latency period for each mouse at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each group using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED50 value using a suitable statistical method.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the therapeutic potential of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one. The available data suggests limited anticancer activity against A549 cells when compared to Doxorubicin.[1][2] However, the full pharmacological profile of this compound remains to be elucidated.

Future research should focus on:

  • Screening 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one against a diverse panel of cancer cell lines to identify potential selective cytotoxicity.

  • Conducting the proposed in vivo anti-inflammatory and analgesic assays to generate comparative efficacy data.

  • Investigating the mechanism of action for any observed biological activities, for instance, through cyclooxygenase (COX) enzyme inhibition assays.

By systematically benchmarking against well-characterized reference compounds, the scientific community can efficiently and accurately assess the therapeutic promise of novel chemical entities like 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one.

References

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLoS ONE, 12(8), e0183897. Available from: [Link]

  • Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain. (2014). BMC Pharmacology and Toxicology, 15(1), 1-9. Available from: [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2020). Iranian Journal of Basic Medical Sciences, 23(12), 1544-1550. Available from: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2022). Trends in Sciences, 19(21), 6296. Available from: [Link]

  • Differentiating Responses of Lung Cancer Cell Lines to Doxorubicin Exposure: In Vitro Raman Micro Spectroscopy, Oxidative Stress. (2017). Arrow@TU Dublin. Available from: [Link]

  • Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles. (2015). International Journal of Nanomedicine, 10, 7479-7493. Available from: [Link]

  • Increased Efficacy Of Biologics Following Inhibition Of Autophagy In A549 Lung Cancer Cells In Bimodal Treatment Of Doxorubicin And SAR405-loaded Chitosan Nanoparticles. (2023). Universiti Putra Malaysia. Available from: [Link]

  • Dose-Dependent Interaction Between Caffeine and Morphine in Analgesia in the Hot-Plate in Mice. (2022). Journal of Reports in Pharmaceutical Sciences, 11(2), 246-254. Available from: [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2020). PubMed. Available from: [Link]

  • ED 50 Values for Morphine-Induced Antinociception on the Hot Plate Test. (n.d.). ResearchGate. Available from: [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2020). ResearchGate. Available from: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Available from: [Link]

  • Analgesic Effect of Morphine in Mice Using the Hot Plate Method. (n.d.). RJPTSimLab. Available from: [Link]

  • Carrageenin-Induced Edema in Hind Paw of the Rat as an Assay for Antiinflammatory Drugs. (1962). Experimental Biology and Medicine, 111(3), 544-547. Available from: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2021). PMC. Available from: [Link]

  • Analgesic activity in hot plate test (dose 15 mg/kg, rats, ip) and... (n.d.). ResearchGate. Available from: [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2020). Molecules, 25(23), 5727. Available from: [Link]

  • Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2015). ResearchGate. Available from: [Link]

  • A Boron-Containing Analogue of Acetaminophen Induces Analgesic Effect in Hot Plate Test and Limited Hepatotoxicity. (2023). MDPI. Available from: [Link]

  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2020). Scientific Reports, 10(1), 1-17. Available from: [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2020). Egyptian Pharmaceutical Journal, 19(2), 172. Available from: [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry, 49(5), 1789-1796. Available from: [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]

  • 2-(3-Fluorophenyl)-2,4-dihydro-5-propyl-3H-pyrazol-3-one. (n.d.). NextSDS. Available from: [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Abstract This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification and characterization of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification and characterization of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, a significant pyrazolone derivative in pharmaceutical development. Recognizing the critical need for robust and reproducible analytical data, this document outlines a comparative analysis of prevalent analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, causality behind protocol choices, and the establishment of self-validating systems. Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is emphasized throughout.[1][2][3][4][5]

Introduction: The Imperative for Validated Analytical Methods

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one belongs to the pyrazolone class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[6] The journey from discovery to a marketable pharmaceutical product is underpinned by rigorous analytical testing to ensure identity, strength, quality, purity, and potency.[2][5] The validation of analytical procedures is a regulatory requirement and a scientific necessity, establishing through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8]

An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of method validation, demonstrating the reproducibility of the method across different laboratories, analysts, and equipment.[9] This guide will compare and contrast suitable analytical methods and provide a blueprint for conducting a comprehensive inter-laboratory validation for this specific pyrazolone derivative.

Chemical Structure of the Analyte

Caption: Chemical structure of the analyte.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., quantification, identification, impurity profiling).[10]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[11][12]

  • Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Expertise & Experience: For pyrazolone derivatives, a C18 column often provides excellent separation.[11] The mobile phase typically consists of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., with trifluoroacetic acid) to ensure good peak shape and resolution.[11][13] Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.[13][14]

  • Trustworthiness: The method's reliability is established through rigorous validation of parameters such as specificity, linearity, accuracy, precision, and robustness.[11][15] System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some pyrazolone derivatives may require derivatization to improve volatility, GC-MS offers high sensitivity and structural information from the mass spectra.

  • Principle: The analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

  • Expertise & Experience: The choice of the GC column (e.g., nonpolar or mid-polar) and temperature program is critical for achieving good separation. Electron ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns, aiding in structural elucidation and library matching.[16][17]

  • Trustworthiness: Validation of a GC-MS method involves assessing similar parameters to HPLC, with a particular focus on the specificity provided by the mass spectrometric detection. The fragmentation patterns of pyrazoles are well-documented and can be used for confident identification.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. While not typically used for routine quantification in a high-throughput setting, Quantitative NMR (qNMR) is a primary analytical method that can be used for the certification of reference standards.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and signal intensities in an NMR spectrum provide detailed information about the molecular structure.

  • Expertise & Experience: For pyrazolone derivatives, ¹H and ¹³C NMR are essential for confirming the chemical structure.[18][19][20][21] Two-dimensional NMR techniques, such as HMBC, can be instrumental in unambiguously assigning the structure.[18][19]

  • Trustworthiness: The quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, makes it a highly accurate and precise technique when performed correctly. The use of an internal standard of known purity is crucial for qNMR.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

An inter-laboratory validation study should be meticulously planned and executed according to a predefined protocol.[1][22] This protocol ensures that all participating laboratories perform the analysis in a consistent manner, allowing for a meaningful comparison of results.

Study Design and Objectives

The primary objective is to assess the reproducibility of the chosen analytical method for the quantification of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in a specific matrix (e.g., bulk drug substance or a finished product).

cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Analytical Target Profile (ATP) B Select Analytical Method A->B C Develop Validation Protocol B->C D Select Participating Laboratories C->D E Distribute Samples and Reference Standards D->E F Laboratories Perform Analysis per Protocol E->F G Data Collection and Reporting F->G H Statistical Analysis of Results G->H I Assessment of Validation Parameters H->I J Final Validation Report I->J

Caption: Inter-laboratory validation workflow.

Experimental Protocol: RP-HPLC Method

This section provides a detailed protocol for an RP-HPLC method, which is often the method of choice for routine quality control.[11]

3.2.1. Materials and Reagents

  • 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3.2.2. Chromatographic Conditions

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)[11]

  • Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 80:20 v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 25 ± 2°C[11]

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 237 nm)[14]

3.2.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range.

3.2.4. Validation Parameters to be Assessed The validation will be conducted in accordance with ICH Q2(R2) guidelines.[1][3][4][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank, placebo, and spiked samples.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels.[23]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[9]

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[9]

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[23]

Data Presentation and Comparison

The results of the inter-laboratory validation study should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of Typical Performance Data for Different Analytical Methods
ParameterHPLC-UVGC-MSqNMR
Linearity (r²) > 0.999> 0.998N/A (Direct Proportionality)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 0.5%
- Intermediate Precision< 2.0%< 2.5%< 1.0%
LOD ~5-20 ng/mL~1-10 ng/mL~10-50 µg/mL
LOQ ~20-50 ng/mL~5-20 ng/mL~50-200 µg/mL
Specificity GoodExcellentExcellent

Note: The values in this table are illustrative and would be determined experimentally during the validation study.

Table 2: Inter-Laboratory Comparison of Assay Results for a Single Batch
LaboratoryMean Assay Value (%)Standard Deviation%RSD
Lab 1 99.80.450.45
Lab 2 100.10.520.52
Lab 3 99.50.480.48
Overall Mean 99.8
Reproducibility SD 0.30
Reproducibility %RSD 0.30

Note: This table presents hypothetical data to illustrate the reporting of inter-laboratory results.

Conclusion

The inter-laboratory validation of analytical methods for 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one is a critical step in ensuring the quality and consistency of this pharmaceutical compound. This guide has provided a comparative overview of suitable analytical techniques and a detailed protocol for conducting a validation study in line with international regulatory standards.[1][2][3][4][5][7] While HPLC is often the workhorse for routine analysis, techniques like GC-MS and NMR play vital roles in structural confirmation and the characterization of reference materials. A well-designed and executed inter-laboratory study provides the ultimate confidence in the reliability and reproducibility of an analytical method, which is paramount for regulatory submissions and ensuring patient safety.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • USP <1225> Method Validation - BA Sciences.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2020, April 21).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023, April 15).
  • Structure Elucidation of a Pyrazolo[2][23]pyran Derivative by NMR Spectroscopy - PMC. (2007, May 24). Retrieved from

  • Structure elucidation of a pyrazolo[2][23]pyran derivative by NMR spectroscopy - PubMed. (2007, May 24). Retrieved from

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026, January 23).
  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... - ResearchGate.
  • (PDF) Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity - ResearchGate.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
  • (PDF) Synthesis of New Pyrazolone Dyes - ResearchGate. (2026, March 1).
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3).
  • 2,4-DIHYDRO-5-(4-FLUOROPHENYL)-2-PHENYL-3H-PYRAZOL-3-ONE - NextSDS.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. (2023, January 9).
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method - ijprajournal.
  • 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | C15H12N2O - PubChem.
  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives.
  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC. (2018, May 14).
  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives - ResearchGate.

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2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one
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2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one
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